Product packaging for CHD1Li 6.11(Cat. No.:)

CHD1Li 6.11

Cat. No.: B10829474
M. Wt: 472.4 g/mol
InChI Key: ACDZBXZERLBYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CHD1Li 6.11 is a useful research compound. Its molecular formula is C21H22BrN5OS and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22BrN5OS B10829474 CHD1Li 6.11

Properties

Molecular Formula

C21H22BrN5OS

Molecular Weight

472.4 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C21H22BrN5OS/c1-14-10-19(26-21(23-14)27-8-2-3-9-27)24-16-4-6-17(7-5-16)25-20(28)12-18-11-15(22)13-29-18/h4-7,10-11,13H,2-3,8-9,12H2,1H3,(H,25,28)(H,23,24,26)

InChI Key

ACDZBXZERLBYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CC(=CS4)Br

Origin of Product

United States

Foundational & Exploratory

CHD1L as a Therapeutic Target in Oncology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as Amplified in Liver Cancer 1 (ALC1), is a chromatin remodeling enzyme that has emerged as a pivotal oncogene in a wide array of human cancers.[1][2][3] Located in the frequently amplified 1q21 region, its overexpression is strongly correlated with tumor progression, metastasis, therapy resistance, and poor patient prognosis.[3][4] CHD1L's multifaceted role in regulating DNA damage repair, cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT) makes it a compelling and "druggable" target for novel anticancer therapies.[1][5] This technical guide provides a comprehensive overview of CHD1L's function in oncology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support ongoing research and drug development efforts.

The Oncogenic Role of CHD1L

CHD1L is a member of the SNF2 superfamily of ATP-dependent chromatin remodelers.[6][7] Unlike other members of the CHD family, it contains a C-terminal macrodomain which allows it to bind to poly(ADP-ribose) (PAR), a product of PARP enzymes, linking its function directly to the DNA damage response (DDR).[4][8] In cancer, CHD1L's functions are co-opted to promote several hallmarks of malignancy.

  • DNA Damage Response and Repair: Upon DNA damage, PARP1 synthesizes PAR chains, recruiting and activating CHD1L.[8][9] Activated CHD1L utilizes its ATPase activity to slide nucleosomes, relaxing the chromatin structure.[1][9] This chromatin relaxation is essential for providing downstream repair factors access to the damaged DNA.[1][7] By facilitating efficient DNA repair, CHD1L helps cancer cells survive genotoxic stress from chemotherapy and radiation.[1]

  • Cell Proliferation and Cycle Progression: Overexpression of CHD1L has been shown to promote the G1/S phase transition in the cell cycle, contributing to uncontrolled cell proliferation in colorectal and breast cancers.[10][11] This is partly achieved through the upregulation of key cell cycle regulators.[11]

  • Invasion and Metastasis: CHD1L is a key driver of EMT, a process that endows cancer cells with migratory and invasive properties.[1][2] It can activate the expression of genes like ARHGEF9, which in turn activates the Rho small GTPase Cdc42, a critical mediator of cell motility and filopodia formation.[4][12]

  • Inhibition of Apoptosis: CHD1L promotes cancer cell survival by suppressing programmed cell death. It achieves this through multiple mechanisms, including the upregulation of anti-apoptotic proteins like SPOCK1 and MDM2, and the direct inhibition of pro-apoptotic proteins like Nur77.[3][4][9]

  • Therapy Resistance: Through its roles in DNA repair and cell survival, CHD1L contributes to multidrug resistance (MDR) against both standard chemotherapies and targeted agents.[1] It has been implicated in cisplatin resistance in non-small-cell lung cancer (NSCLC) and can reduce the efficacy of PARP inhibitors (PARPi) in homologous recombination (HR)-proficient cells.[4][13]

Quantitative Data on CHD1L in Cancer

The amplification of the CHD1L gene and subsequent protein overexpression are common events in many solid tumors, consistently correlating with negative clinical outcomes.

Table 1: CHD1L Gene Amplification and Protein Overexpression in Various Cancers

Cancer TypeFindingFrequencyReference
Hepatocellular Carcinoma (HCC)Gene Amplification (1q21)46% - 86%[3][14]
Hepatocellular Carcinoma (HCC)Protein Overexpression17.1% (in 281 cases)[14]
Breast Cancer (Invasive Ductal)Protein Overexpression41.8% (in 268 tumors)[15]
Normal Mammary GlandProtein Overexpression21.3% (in 150 tissues)[15]
Non-Small-Cell Lung Cancer (NSCLC)Gene Amplification25.5% (ADC) vs. 8.2% (SCC)[16]
NSCLC with AmplificationProtein Overexpression84.2%[16]
Colorectal Carcinoma (CRC)Gene Amplification & OverexpressionFrequent[10]

ADC: Adenocarcinoma; SCC: Squamous Cell Carcinoma

Table 2: Correlation of CHD1L Expression with Clinicopathological Parameters

Cancer TypeParameter Associated with High CHD1L ExpressionSignificance (P-value)Reference
Breast CancerLymph Node MetastasisP = 0.008[15]
Tumor GradeP = 0.020[15]
Distant MetastasisP = 0.026[15]
Worse Disease-Free Survival (DFS)P = 0.035[17]
Colorectal CarcinomaLarge Tumor Size, Deep Invasion, High GradeNot specified[10]
Worse Disease-Free Survival (DFS)Not specified[10]
Hepatocellular CarcinomaMicrovascular InvasionP < 0.001[14]
Higher AJCC T StageP = 0.001[14]
Poor Disease-Free Survival (DFS)Not specified[12][14]
Lung AdenocarcinomaTumor MetastasisNot specified[16]

Key Signaling Pathways Involving CHD1L

CHD1L functions as a central node in several oncogenic signaling pathways. Understanding these networks is crucial for identifying points of therapeutic intervention.

DNA Damage Response (DDR) and PARP Interaction

CHD1L is a critical effector in the PARP-mediated DNA damage response. Its activation is a key step in chromatin remodeling at sites of DNA damage, allowing for repair and promoting cell survival.

CHD1L_DDR_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR PAR Chains PARP1->PAR synthesizes CHD1L_auto CHD1L (Autoinhibited) PAR->CHD1L_auto binds macro domain, activates CHD1L_active CHD1L (Active) CHD1L_auto->CHD1L_active Chromatin_condensed Condensed Chromatin CHD1L_active->Chromatin_condensed remodels Chromatin_relaxed Relaxed Chromatin Chromatin_condensed->Chromatin_relaxed DDR_Factors DDR Factors (e.g., MRE11) Chromatin_relaxed->DDR_Factors allows access for DNA_Repair DNA Repair DDR_Factors->DNA_Repair CHD1L_Metastasis_Pathway cluster_cell Breast Cancer Cell CHD1L CHD1L Overexpression PI3K PI3K CHD1L->PI3K activates Akt Akt PI3K->Akt activates (pAkt) ARK5 ARK5 Akt->ARK5 activates (pARK5) mTOR mTOR ARK5->mTOR activates (pmTOR) MMPs MMP-2 / MMP-9 Expression mTOR->MMPs upregulates Invasion Invasion & Metastasis MMPs->Invasion CHD1L_p53_Pathway cluster_nucleus Nucleus CHD1L CHD1L Overexpression MDM2 MDM2 CHD1L->MDM2 upregulates expression p53 p53 MDM2->p53 promotes degradation Apoptosis Apoptosis p53->Apoptosis induces Experimental_Workflow cluster_workflow CHD1L Inhibitor Discovery & Validation Workflow HTS High-Throughput Screening (HTS) Biochem_Assay Biochemical Assay (e.g., ATPase Assay) HTS->Biochem_Assay identifies Hit_Compounds Hit Compounds Biochem_Assay->Hit_Compounds validates Cell_Assays Cell-Based Assays (Cytotoxicity, EMT reversal) Hit_Compounds->Cell_Assays tested in Lead_Compounds Lead Compounds (e.g., OTI-611) Cell_Assays->Lead_Compounds optimized to Organoid_Models Tumor Organoid & PDTO Models Lead_Compounds->Organoid_Models tested in In_Vivo In Vivo PK/PD & Efficacy Models Organoid_Models->In_Vivo advanced to Validated_Target Validated Therapeutic Strategy In_Vivo->Validated_Target CHD1L_Therapeutic_Strategy cluster_cell Cancer Cell CHD1Li CHD1L Inhibitor (e.g., OTI-611) CHD1L CHD1L CHD1Li->CHD1L inhibits ATPase Cell_Death Synergistic Cell Death (PARthanatos) CHD1Li->Cell_Death leads to Chromatin_Remodeling Chromatin Remodeling for DNA Repair CHD1L->Chromatin_Remodeling Cell_Survival Tumor Cell Survival & Proliferation Chromatin_Remodeling->Cell_Survival PARPi PARP Inhibitor (e.g., Olaparib) PARP1 PARP1 PARPi->PARP1 inhibits catalytic activity PARPi->Cell_Death leads to PARylation PARP1 Auto-PARylation PARP1->PARylation PARylation->Cell_Survival

References

The CHD1L and PARP1 Axis: A Critical Nexus in DNA Repair and a Promising Target in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between DNA repair pathways and tumorigenesis presents a landscape ripe with therapeutic opportunities. Among the key players in this process are Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as ALC1, and Poly (ADP-ribose) Polymerase 1 (PARP1). Their interaction forms a critical axis in the DNA Damage Response (DDR), and its dysregulation is increasingly recognized as a hallmark of various cancers. This technical guide provides a comprehensive overview of the CHD1L-PARP1 interaction, its molecular underpinnings, and the profound implications for cancer therapy, particularly in the context of PARP inhibitors.

The Core Interaction: PARP1-mediated Activation of CHD1L

At the heart of their relationship lies a tightly regulated, DNA damage-dependent activation mechanism. CHD1L, a member of the SNF2 superfamily of ATP-dependent chromatin remodelers, typically exists in an autoinhibited state.[1] The key to its activation is PARP1, a primary sensor of DNA single-strand and double-strand breaks.

Upon detecting DNA damage, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins using NAD+ as a substrate.[2][3] These PAR chains act as a signaling scaffold, recruiting a host of DDR factors to the site of injury. CHD1L is one such factor.[4]

The C-terminal macro domain of CHD1L specifically recognizes and binds to these PAR chains.[5][6] This binding event induces a conformational change in CHD1L, releasing its N-terminal ATPase domain from autoinhibition.[1][4] Once activated, the CHD1L helicase motor utilizes the energy from ATP hydrolysis to remodel chromatin, sliding nucleosomes to create a more relaxed and accessible chromatin environment. This "opening" of the chromatin is a crucial early step that allows downstream repair factors, such as those involved in Base Excision Repair (BER) and Homologous Recombination (HR), to access the damaged DNA and execute repairs.[2][3][4]

Signaling Pathway Overview

CHD1L_PARP1_Pathway Figure 1: CHD1L-PARP1 Signaling in DNA Damage Response cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention DNA_Damage DNA Strand Break PARP1 PARP1 (inactive) DNA_Damage->PARP1 Senses Break PARP1_act PARP1 (active) PARP1->PARP1_act Activates PAR PAR Chains (Poly ADP-ribose) PARP1_act->PAR Synthesizes NAD NAD+ NAD->PARP1_act Substrate CHD1L_auto CHD1L (Autoinhibited) PAR->CHD1L_auto Binds Macro Domain & Activates CHD1L_act CHD1L (Active) ATPase+ CHD1L_auto->CHD1L_act Chromatin_C Condensed Chromatin CHD1L_act->Chromatin_C Remodels Chromatin_R Relaxed Chromatin Chromatin_C->Chromatin_R DDR_Factors Downstream Repair Factors (e.g., XRCC1, MRE11) Chromatin_R->DDR_Factors Allows Access Repair DNA Repair DDR_Factors->Repair Mediates PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1_act Inhibits Catalytic Activity Prevents PAR synthesis CHD1Li CHD1L Inhibitor (e.g., OTI-611) CHD1Li->CHD1L_act Inhibits ATPase Activity Prevents Remodeling

Figure 1: CHD1L-PARP1 Signaling in DNA Damage Response

Implications for Cancer

The CHD1L gene is located at chromosome 1q21, a region frequently amplified in numerous solid tumors, including hepatocellular, breast, colorectal, and lung cancers.[4][7] This amplification often leads to CHD1L overexpression, which has been identified as a potent oncogenic driver and a biomarker for poor prognosis.[7][8]

Oncogenic Roles of CHD1L Overexpression:

  • Enhanced Cell Proliferation: CHD1L can promote G1/S phase transition by upregulating key cell cycle proteins.[7][9]

  • Inhibition of Apoptosis: It can suppress programmed cell death by sequestering pro-apoptotic proteins like Nur77 in the nucleus.[7][10]

  • Suppression of PARthanatos: CHD1L is a key suppressor of PARthanatos, a non-apoptotic cell death mechanism, contributing to therapy resistance.[4][11]

  • Metastasis and Invasion: Overexpression is linked to enhanced cell motility and invasion.[8]

  • Therapy Resistance: High CHD1L levels are associated with multidrug resistance to both chemotherapy and targeted agents.[4]

The Synergistic Relationship with PARP Inhibitors

The central role of CHD1L in the PARP1-mediated DNA damage response makes it a highly attractive target for synthetic lethality, particularly in combination with PARP inhibitors (PARPi).

PARPi function primarily by inhibiting the catalytic activity of PARP1/2, which prevents the synthesis of PAR chains. A key mechanism of their cytotoxicity is "PARP trapping," where the inhibited PARP molecule remains bound to the DNA, creating a toxic lesion that obstructs DNA replication and leads to double-strand breaks.[1] Cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, are exquisitely sensitive to this effect.

Recent studies have revealed a powerful synergy between inhibiting CHD1L and PARP. The pharmacological inhibition of CHD1L's ATPase activity not only impedes chromatin remodeling but also enhances the trapping of PARP1/2 at DNA damage sites.[1][11] This dual-insult approach—blocking PAR synthesis with a PARPi while simultaneously preventing chromatin remodeling and enhancing PARP trapping with a CHD1L inhibitor—has shown potent anti-tumor effects, even in cancer models without BRCA mutations.[1]

Quantitative Data on Inhibitor Synergy

The synergistic effect of combining CHD1L inhibitors with PARP inhibitors has been quantified in various cancer cell lines. The data below summarizes the improvement in the half-maximal inhibitory concentration (IC₅₀) when combining the CHD1L inhibitor OTI-611 with the PARP inhibitor Olaparib in triple-negative breast cancer (TNBC) organoids.

Treatment GroupCell Line/ModelIC₅₀ (µM)Fold Improvement with CombinationSynergy Score (Bliss)Reference
Olaparib (PARPi) SUM149PT Organoids170 ± 27--[1]
Olaparib + OTI-611 SUM149PT Organoids19 ± 0.569-fold59[1]
AZD5305 (PARP1i) SUM149PT OrganoidsNot specified--[1]
AZD5305 + OTI-611 SUM149PT OrganoidsNot specified2.7-foldNot specified[1]

Table 1: Synergistic cytotoxicity of CHD1L and PARP inhibitors in TNBC tumor organoids.[1]

Quantitative Data on Protein Trapping

The inhibition of CHD1L enhances the trapping of both PARP1 and PARP2 onto chromatin, a key mechanism of cytotoxicity. The following table summarizes data from in situ subcellular fractionation and Western blot experiments in SUM149PT cells treated with various inhibitors.

InhibitorConcentrationPARP1 Trapping (Normalized)PARP2 Trapping (Normalized)CHD1L Trapping (Normalized)Reference
Olaparib Dose-responseIncreasedIncreasedNo significant trapping[1][11]
OTI-611 Dose-responseIncreasedIncreasedDose-dependent increase[1][11]
Olaparib + OTI-611 CombinationSynergistically IncreasedSynergistically IncreasedDecreased vs. OTI-611 alone[1][11]

Table 2: Effect of inhibitors on chromatin trapping of PARP1, PARP2, and CHD1L. The decrease in CHD1L trapping in the combination treatment highlights the PAR-dependent nature of its recruitment, which is blocked by Olaparib.[1][12]

Key Experimental Protocols

Verifying the interaction between CHD1L and PARP1 and elucidating its functional consequences requires a suite of molecular biology techniques. Below are detailed methodologies for cornerstone experiments.

Co-Immunoprecipitation (Co-IP) to Detect CHD1L-PARP1 Interaction

This protocol is designed to isolate and detect the in-vivo interaction between CHD1L and PARP1 from cell lysates. The interaction is often dependent on PARylation, so treatment with a DNA damaging agent is critical.

Materials:

  • Cell line of interest (e.g., 293FT, SUM149PT)

  • DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added Protease and Phosphatase Inhibitor Cocktails.

  • Antibodies: Rabbit anti-PARP1, Mouse anti-CHD1L, Rabbit IgG (isotype control), Mouse IgG (isotype control).

  • Protein A/G Magnetic Beads.

  • Wash Buffer: Co-IP Lysis Buffer with lower detergent (e.g., 0.1% NP-40).

  • Elution Buffer: 1X Laemmli sample buffer.

Protocol:

  • Cell Culture and Treatment: Plate cells to reach 80-90% confluency. Treat cells with 0.01% MMS for 1-4 hours to induce DNA damage and PARP1 activation. Prepare an untreated control plate.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer per 10^7 cells. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell extract (WCE).

  • Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G magnetic beads to 1 mg of WCE. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: To the pre-cleared lysate, add 2-4 µg of the primary antibody (e.g., anti-PARP1) or the corresponding isotype control IgG. Incubate on a rotator for 4 hours to overnight at 4°C.

  • Complex Capture: Add 40 µL of equilibrated Protein A/G magnetic beads to each sample. Incubate on a rotator for 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, remove all residual buffer.

  • Elution: Resuspend the beads in 40 µL of 1X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute proteins and denature them.

  • Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also load a small percentage of the WCE (input). Probe the resulting western blot with the antibody against the putative interacting partner (e.g., anti-CHD1L).

Co-IP Experimental Workflow

CoIP_Workflow Figure 2: Co-Immunoprecipitation (Co-IP) Workflow start Start: Cultured Cells (+/- DNA Damage) lysis 1. Cell Lysis (Lysis Buffer) start->lysis clarify 2. Centrifugation (Clarify Lysate) lysis->clarify preclear 3. Pre-clearing (Beads + IgG) clarify->preclear ip 4. Immunoprecipitation (Add anti-PARP1 Ab) preclear->ip capture 5. Complex Capture (Add Protein A/G Beads) ip->capture wash 6. Wash Steps (x3-5) (Remove non-specific binders) capture->wash elute 7. Elution (Boil in Sample Buffer) wash->elute analysis 8. Western Blot Analysis (Probe for CHD1L) elute->analysis end Result: Detect CHD1L-PARP1 Interaction analysis->end

Figure 2: Co-Immunoprecipitation (Co-IP) Workflow

Chromatin Fractionation for PARP Trapping Assay

This protocol is used to quantify the amount of a protein of interest (e.g., PARP1, CHD1L) that is tightly bound, or "trapped," on chromatin following drug treatment.

Materials:

  • Cell line of interest (e.g., SUM149PT)

  • Inhibitors (e.g., Olaparib, OTI-611)

  • Buffer 1 (Cytoplasmic): 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, fresh DTT and Protease Inhibitors.

  • Buffer 2 (Nucleoplasmic): 3 mM EDTA, 0.2 mM EGTA, fresh DTT and Protease Inhibitors.

  • Buffer 3 (Chromatin): Laemmli sample buffer or a high salt/nuclease buffer.

Protocol:

  • Treatment: Treat cells with the desired inhibitors for the specified time (e.g., 4 hours).

  • Harvesting: Harvest ~5x10^6 cells per condition. Wash once with ice-cold PBS.

  • Cytoplasmic Fraction: Resuspend the cell pellet in 200 µL of Buffer 1 and incubate on ice for 10 minutes. Centrifuge at 1,300 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction.

  • Nucleoplasmic Fraction: Wash the pellet once with Buffer 1. Resuspend the pellet in 200 µL of Buffer 2 and incubate on ice for 30 minutes. Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant is the nucleoplasmic fraction.

  • Chromatin Fraction: Wash the remaining chromatin pellet once with Buffer 2. Resuspend the final pellet directly in 100 µL of 1X Laemmli sample buffer (Buffer 3).

  • Sonication & Analysis: Sonicate the chromatin fraction briefly to shear DNA and reduce viscosity. Boil all fractions.

  • Western Blot: Analyze equal volumes of the cytoplasmic, nucleoplasmic, and chromatin fractions by Western blotting. Probe for PARP1, CHD1L, and loading controls for each fraction (e.g., Tubulin for cytoplasm, Histone H3 for chromatin). An increase in the protein signal in the chromatin fraction relative to control indicates trapping.

Future Directions and Therapeutic Potential

The synergistic lethality induced by dual CHD1L and PARP inhibition represents a paradigm-shifting therapeutic strategy. It holds the potential to expand the utility of PARP inhibitors beyond BRCA-mutant cancers and to overcome acquired resistance, a significant clinical challenge.[13][14]

Logical Relationship of Dual Inhibition

Synergy_Logic Figure 3: Synergistic Action of PARP and CHD1L Inhibitors cluster_parpi PARP Inhibition cluster_chd1li CHD1L Inhibition DNA_Damage Endogenous/ Induced DNA Damage PARP_Inhibition BER Pathway Impaired DNA_Damage->PARP_Inhibition Chromatin_Block Chromatin Remodeling Blocked DNA_Damage->Chromatin_Block PARPi PARP Inhibitor PARPi->PARP_Inhibition PARP_Trapping PARP Trapped on DNA PARPi->PARP_Trapping Replication_Stress Replication Fork Collapse & DSBs PARP_Trapping->Replication_Stress CHD1Li CHD1L Inhibitor CHD1Li->Chromatin_Block Enhanced_Trapping Enhanced PARP Trapping CHD1Li->Enhanced_Trapping Enhanced_Trapping->Replication_Stress Cell_Death Synthetic Lethality (Cell Death) Replication_Stress->Cell_Death

Figure 3: Synergistic Action of PARP and CHD1L Inhibitors

Clinical trials investigating next-generation PARP inhibitors are ongoing, and the development of potent and selective CHD1L inhibitors is an area of intense research.[15][16] The future of this field lies in identifying predictive biomarkers to stratify patients who would most benefit from this combination therapy and in optimizing dosing strategies to maximize efficacy while managing potential toxicities. The CHD1L-PARP1 axis is more than just a biological curiosity; it is a druggable vulnerability at the heart of cancer cell survival, offering a clear and compelling path toward more effective cancer treatments.

References

CHD1L's Role in Epithelial-Mesenchymal Transition (EMT): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), an ATP-dependent chromatin remodeling enzyme, has emerged as a significant oncogene in a multitude of human cancers.[1][2] Its overexpression is strongly correlated with tumor progression, metastasis, and poor patient prognosis.[1][3] A primary mechanism through which CHD1L exerts its oncogenic function is by orchestrating transcriptional programs that drive the epithelial-mesenchymal transition (EMT).[1] This process allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities, which are critical for metastatic dissemination. This technical guide provides an in-depth examination of the molecular mechanisms and signaling pathways through which CHD1L promotes EMT, summarizes key quantitative data, details relevant experimental protocols, and discusses the potential of CHD1L as a therapeutic target for cancers driven by EMT.

Introduction to CHD1L and the Epithelial-Mesenchymal Transition

CHD1L (ALC1): A Key Chromatin Remodeler CHD1L, also known as ALC1 (Amplified in Liver Cancer 1), is a member of the SNF2-like family of proteins. These proteins utilize the energy from ATP hydrolysis to alter chromatin structure, thereby regulating gene expression. By modulating the accessibility of DNA to transcription factors and other regulatory proteins, CHD1L plays a pivotal role in various cellular processes, including DNA repair, cell cycle progression, and transcriptional regulation.[1] In the context of cancer, CHD1L is frequently overexpressed and functions as a potent oncogene, promoting cell proliferation, inhibiting apoptosis, and driving metastasis.[4]

Epithelial-Mesenchymal Transition (EMT) in Cancer EMT is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells.[5][6] This transition is characterized by distinct molecular changes, most notably the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[1][7] The EMT program is driven by a set of key transcription factors, including SNAIL, SLUG, ZEB1, and TWIST.[5][8] While essential for embryonic development, the reactivation of EMT in cancer is a critical step for tumor invasion and the formation of distant metastases.[6][9] Numerous studies have established that CHD1L is a master regulator and a significant functional driver of EMT in various cancers.[1]

Core Signaling Pathways Driven by CHD1L in EMT

CHD1L promotes EMT through its involvement in several critical signaling pathways. Its function as a chromatin remodeler and transcriptional regulator allows it to influence a diverse set of downstream targets.

Hepatocellular Carcinoma (HCC): The CHD1L-ARHGEF9-Cdc42 Axis

In hepatocellular carcinoma, one of the best-characterized pathways involves the direct transcriptional activation of ARHGEF9 by CHD1L. ARHGEF9 is a guanine nucleotide exchange factor (GEF) that specifically activates the Rho GTPase Cdc42.[10][11] Activated Cdc42 is a key regulator of the actin cytoskeleton, and its stimulation by the CHD1L-ARHGEF9 axis leads to the formation of filopodia, increased cell motility, and ultimately, the induction of EMT.[10][11][12] Silencing ARHGEF9 has been shown to abolish the invasive and metastatic capabilities conferred by CHD1L overexpression.[10]

CHD1L_ARHGEF9_Cdc42_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CHD1L CHD1L ARHGEF9 ARHGEF9 (Transcription) CHD1L->ARHGEF9 + Cdc42_GTP Cdc42-GTP (Active) ARHGEF9->Cdc42_GTP Activates Cdc42_GDP Cdc42-GDP (Inactive) Cdc42_GDP->Cdc42_GTP GEF Activity Filopodia Filopodia Formation Cdc42_GTP->Filopodia EMT EMT Induction Filopodia->EMT Metastasis Invasion & Metastasis EMT->Metastasis

CHD1L-ARHGEF9-Cdc42 signaling axis in HCC.
Colorectal Cancer (CRC): The Wnt/TCF Pathway

In colorectal cancer, CHD1L functions as a critical component of the Wnt/TCF signaling pathway.[13] Microarray data analysis has shown a significant correlation between the expression of CHD1L and genes associated with Wnt/TCF signaling.[13] Mechanistically, CHD1L interacts with the transcription factor TCF4, a key effector of the Wnt pathway.[13] This interaction appears to be necessary for TCF-driven transcription of genes that promote EMT, thereby driving malignant progression.[13][14] Knockdown of CHD1L in CRC cells leads to a significant decrease in TCF transcriptional activity and a reversal of the mesenchymal phenotype.[13]

CHD1L_Wnt_TCF_Pathway cluster_nucleus Nucleus Wnt Wnt Signal BetaCatenin β-catenin (stabilized) Wnt->BetaCatenin TCF_Complex TCF Transcription Complex BetaCatenin->TCF_Complex TCF4 TCF4 TCF4->TCF_Complex CHD1L CHD1L CHD1L->TCF_Complex interacts Mesenchymal_Genes Mesenchymal Gene Transcription TCF_Complex->Mesenchymal_Genes Activates EMT EMT Mesenchymal_Genes->EMT

CHD1L's role in the Wnt/TCF pathway in CRC.
DNA Damage Response and EMT: The PARP-CHD1L Connection

A fascinating link exists between the DNA damage response (DDR) and EMT, mediated by CHD1L (ALC1). Upon DNA damage, poly (ADP-ribose) polymerase (PARP) is activated and synthesizes PAR chains.[15] The macro domain of CHD1L binds to these PAR chains, which releases its auto-inhibited state and activates its chromatin remodeling function.[16][17] This activated CHD1L then facilitates chromatin relaxation, which increases the accessibility of EMT-inducing transcription factors like ZEB1 to the promoters of their target genes (e.g., RAD51). This process not only initiates the EMT program but also enhances DNA repair efficiency, creating a feedback loop that promotes both metastasis and therapeutic resistance.[15]

CHD1L_DDR_EMT_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR PAR Chain Synthesis PARP->PAR CHD1L CHD1L (ALC1) Activation PAR->CHD1L binds & activates Chromatin Chromatin Relaxation CHD1L->Chromatin EMT_TFs EMT-TFs (e.g., ZEB1) Access to Chromatin Chromatin->EMT_TFs EMT_Program EMT Program Initiation EMT_TFs->EMT_Program

CHD1L links DNA damage response to EMT.
Other Key Regulatory Pathways

  • SPOCK1/Akt Pathway: In HCC, CHD1L can activate the transcription of SPOCK1, which promotes cell invasiveness and inhibits apoptosis through the activation of the Akt signaling pathway.[2][18][19]

  • MDM2/p53 Pathway: CHD1L upregulates MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][19] By suppressing p53, CHD1L facilitates cell cycle progression and survival.

  • ZKSCAN3/Autophagy Pathway: CHD1L can transcriptionally repress the autophagy inhibitor ZKSCAN3.[20] This leads to enhanced autophagy-mediated degradation of the focal adhesion protein Paxillin, which promotes tumor cell migration and metastasis.[20]

Quantitative Analysis of CHD1L's Impact on EMT

The effect of CHD1L on EMT has been quantified in numerous studies through the analysis of marker expression and the efficacy of targeted inhibitors.

Table 1: Effect of CHD1L Modulation on EMT Marker Expression
Cancer TypeCell LineCHD1L ModulationE-cadherin ExpressionVimentin ExpressionN-cadherin ExpressionReference(s)
Laryngeal SCCHEp-2KnockdownSignificantly IncreasedSignificantly DecreasedNot Reported[7]
Colorectal CancerDLD1OverexpressionDecreasedIncreasedNot Reported[13]
Colorectal CancerSW620KnockdownIncreasedDecreasedNot Reported[13]
Ovarian CancerSK-OV-3, OVCAR-3CorrelatedNegatively CorrelatedPositively CorrelatedPositively Correlated[21]
GeneralMultipleKnockdownUpregulatedSuppressedSuppressed[1]
Table 2: Efficacy of CHD1L Inhibitors (CHD1Li) in Reversing EMT
Cancer ModelAssayCompoundEfficacy (EC50)Key FindingReference(s)
Colorectal CancerVimentin ReporterCHD1Li 6.0~5 µMReverses EMT phenotype[22]
Colorectal CancerE-cadherin ReporterCHD1Li 6.0~10 µMReverses EMT phenotype[22]
Colorectal Cancer3D Tumor OrganoidsCHD1Li 9, 110.625 - 40 µM rangeEffective reversal of EMT[23][24]

Key Experimental Protocols for Investigating CHD1L and EMT

A general workflow to investigate the role of CHD1L in EMT involves modulating its expression in cancer cell lines and observing the subsequent effects on EMT-related phenotypes and marker expression.

Experimental_Workflow cluster_phenotype Phenotypic Assays cluster_molecular Molecular Analysis Start Select Cancer Cell Line Modulation Modulate CHD1L Expression (Overexpression or Knockdown/KO) Start->Modulation Validation Validate Modulation (qPCR, Western Blot) Modulation->Validation Phenotype Phenotypic Assays Validation->Phenotype Molecular Molecular Analysis Validation->Molecular Invasion Transwell Invasion Assay Phenotype->Invasion Migration Wound Healing Assay Phenotype->Migration WB Western Blot for EMT Markers Molecular->WB IF Immunofluorescence Molecular->IF ChIP ChIP-seq for Target Genes Molecular->ChIP

General workflow for studying CHD1L in EMT.
Western Blotting for EMT Marker Analysis

This protocol is used to quantify changes in the protein levels of E-cadherin, N-cadherin, and Vimentin following CHD1L modulation.

  • Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against E-cadherin, N-cadherin, Vimentin, CHD1L, and a loading control (e.g., GAPDH, β-actin).

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells through an extracellular matrix.[7]

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.

  • Cell Seeding: Harvest cells and resuspend in serum-free medium. Seed 5 x 10⁴ cells into the upper chamber of the Transwell insert.

  • Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.

  • Cell Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields. Compare the invasion rates between control and CHD1L-modulated cells.

Chromatin Immunoprecipitation (ChIP) for Target Gene Identification

ChIP is used to identify the specific DNA regions that CHD1L binds to, revealing its direct transcriptional targets.[10][11]

  • Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to CHD1L or a control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Degrade proteins with proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA using qPCR (to test for binding at a specific promoter) or high-throughput sequencing (ChIP-seq) to identify binding sites across the genome.

CHD1L as a Therapeutic Target in EMT-Driven Cancers

Given its clear role in driving metastasis and its overexpression in numerous aggressive cancers, CHD1L is a compelling therapeutic target.[1][4][25] The development of small-molecule inhibitors targeting the ATPase activity of CHD1L represents a promising strategy to combat metastatic disease.[13][16]

The first-in-class CHD1L inhibitors (CHD1Li) have demonstrated preclinical activity against colorectal cancer.[13][26] These inhibitors have been shown to:

  • Reverse TCF-driven EMT.[13]

  • Reduce cancer stem cell properties.[22]

  • Inhibit migration and invasion of cancer cells.[27]

  • Induce cell death in tumor organoids.[16][27]

Furthermore, inhibiting CHD1L may sensitize cancer cells to other treatments, such as PARP inhibitors and standard chemotherapy, by crippling the DNA damage response.[16][28] The ongoing development and optimization of CHD1L inhibitors could provide a novel therapeutic avenue for treating metastatic cancers that are currently difficult to manage.[14][27]

Conclusion and Future Directions

CHD1L is a multifaceted oncogene that acts as a central node in the regulation of the epithelial-mesenchymal transition. By remodeling chromatin, it activates multiple signaling pathways—including the ARHGEF9-Cdc42, Wnt/TCF, and DNA damage response pathways—that collectively dismantle epithelial integrity and promote a metastatic phenotype. The quantitative data and experimental evidence robustly support its role as a driver of cancer progression.

Future research should focus on further elucidating the specific co-factors that recruit CHD1L to EMT-related gene promoters in different cancer contexts. A deeper understanding of its interplay with other epigenetic regulators could unveil new combination therapy strategies. Finally, the continued clinical development of potent and specific CHD1L inhibitors holds significant promise for providing a new class of anti-metastatic drugs to improve outcomes for patients with advanced cancers.

References

Investigating the Downstream Targets of CHD1L Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as ALC1, is a chromatin remodeling enzyme that plays a crucial role in various cellular processes, including DNA damage repair, transcriptional regulation, and cell cycle progression.[1][2] Its dysregulation has been increasingly implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the known downstream targets of CHD1L signaling, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate further research and drug development efforts.

Core Signaling Pathways and Downstream Targets

CHD1L exerts its influence through a complex network of signaling pathways, ultimately impacting gene expression and cellular behavior. The primary mechanism of CHD1L activation involves its recruitment to sites of DNA damage by Poly (ADP-ribose) polymerase 1 (PARP1).[3] Upon binding to poly(ADP-ribose) chains synthesized by PARP1, CHD1L undergoes a conformational change that activates its ATPase and chromatin remodeling activity.[4] This allows for the local relaxation of chromatin, facilitating the recruitment of DNA repair machinery.[1]

Beyond its role in the DNA damage response, CHD1L functions as a transcriptional regulator, directly and indirectly influencing the expression of a host of downstream target genes involved in key cellular processes.

Data Summary: Key Downstream Targets of CHD1L
Target GeneCellular ProcessEffect of CHD1LCancer TypeReference
SPOCK1 Apoptosis, Invasion, MetastasisUpregulationHepatocellular Carcinoma[5][6]
MDM2 Cell Cycle Progression, ApoptosisUpregulationBreast Cancer[2][7]
TCTP Mitosis, Chromosome SegregationUpregulationHepatocellular Carcinoma[8]
ARHGEF9 Cell Motility, Invasion, EMTUpregulationHepatocellular Carcinoma[9]
β-catenin Cell Proliferation, StemnessActivation (via Wnt pathway)Pancreatic Cancer[10][11]
Akt Survival, ProliferationActivation (via PI3K pathway)Multiple[1][6]
ZKSCAN3 Autophagy, MigrationDownregulationHepatocellular Carcinoma[12]
Nur77 ApoptosisInhibition of translocationMultiple[1]

Signaling Pathway Diagrams

To visually represent the complex interactions within the CHD1L signaling network, the following diagrams have been generated using the DOT language.

CHD1L_DNA_Damage_Repair DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes CHD1L_inactive CHD1L (inactive) PAR->CHD1L_inactive binds & activates CHD1L_active CHD1L (active) Chromatin Remodeling CHD1L_inactive->CHD1L_active Chromatin_condensed Condensed Chromatin CHD1L_active->Chromatin_condensed remodels Chromatin_relaxed Relaxed Chromatin Chromatin_condensed->Chromatin_relaxed Repair_factors DNA Repair Factors Chromatin_relaxed->Repair_factors allows access for DNA_Repair DNA Repair Repair_factors->DNA_Repair

CHD1L in DNA Damage Repair

CHD1L_Cancer_Signaling cluster_CHD1L CHD1L Upregulation cluster_downstream Downstream Targets cluster_pathways Activated Pathways cluster_cellular_effects Cellular Effects CHD1L CHD1L SPOCK1 SPOCK1 CHD1L->SPOCK1 upregulates MDM2 MDM2 CHD1L->MDM2 upregulates TCTP TCTP CHD1L->TCTP upregulates ARHGEF9 ARHGEF9 CHD1L->ARHGEF9 upregulates Wnt_beta_catenin Wnt/β-catenin Pathway CHD1L->Wnt_beta_catenin activates PI3K_Akt PI3K/Akt Pathway SPOCK1->PI3K_Akt Apoptosis Decreased Apoptosis MDM2->Apoptosis Proliferation Increased Proliferation TCTP->Proliferation Cdc42 Cdc42 ARHGEF9->Cdc42 PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Wnt_beta_catenin->Proliferation Invasion Increased Invasion Cdc42->Invasion EMT EMT Cdc42->EMT Metastasis Increased Metastasis Invasion->Metastasis EMT->Metastasis Experimental_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_functional Functional Analysis ChIP_seq ChIP-seq Putative_Direct_Targets Putative_Direct_Targets ChIP_seq->Putative_Direct_Targets Identifies Co_IP Co-Immunoprecipitation Interacting_Proteins Interacting_Proteins Co_IP->Interacting_Proteins Identifies Luciferase_Assay Luciferase Reporter Assay Validated_Targets Validated_Targets Luciferase_Assay->Validated_Targets Knockdown_WB shRNA Knockdown & Western Blot Knockdown_WB->Validated_Targets Proliferation_Assay Proliferation Assays Invasion_Assay Invasion/Migration Assays Apoptosis_Assay Apoptosis Assays Putative_Direct_Targets->Luciferase_Assay Validates transcriptional regulation Putative_Direct_Targets->Knockdown_WB Interacting_Proteins->Knockdown_WB Validates downstream effect Validated_Targets->Proliferation_Assay Validated_Targets->Invasion_Assay Validated_Targets->Apoptosis_Assay

References

Methodological & Application

Protocol for Utilizing CHD1L Inhibitors in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Chromodomain Helicase DNA-binding Protein 1-Like (CHD1L) inhibitors in a cell culture setting. CHD1L is a promising oncogenic target involved in chromatin remodeling, DNA damage repair, and the regulation of signaling pathways critical to cancer progression. These guidelines are designed to assist researchers in effectively designing and executing experiments to evaluate the efficacy and mechanism of action of CHD1L inhibitors.

Introduction

Chromodomain Helicase DNA-binding Protein 1-Like (CHD1L) is an oncogene that is overexpressed in a variety of human cancers, contributing to tumor progression, metastasis, and resistance to therapy. It plays a crucial role in several cellular processes, including chromatin remodeling, DNA damage response (DDR), and the regulation of key signaling pathways such as Wnt/β-catenin and PI3K/Akt. The development of small molecule inhibitors targeting CHD1L, such as OTI-611, represents a novel therapeutic strategy. These inhibitors have demonstrated potent antitumor activity in preclinical models by inducing cell cycle arrest, promoting a form of programmed cell death known as PARthanatos, and modulating critical oncogenic signaling pathways.[1][2]

This guide offers detailed protocols for key in vitro assays to characterize the effects of CHD1L inhibitors on cancer cells.

Data Presentation: Efficacy of CHD1L Inhibitor OTI-611

The following tables summarize the quantitative data on the efficacy of the CHD1L inhibitor OTI-611 in various cancer cell lines, both as a single agent and in combination with standard-of-care (SOC) therapies.

Table 1: IC50 Values of OTI-611 in Cancer Cell Lines and Tumor Organoids

Cell Line/OrganoidCancer TypeOTI-611 IC50 (µM)Reference
SW620 M-Phenotype OrganoidsColorectal Cancer~5[3]
HCT116 M-Phenotype OrganoidsColorectal Cancer~7[3]
CRC042 Patient OrganoidsColorectal Cancer~4[3]
CRC102 Patient OrganoidsColorectal Cancer~6[3]
SUM149PT OrganoidsTriple-Negative Breast CancerNot specified[1]
MDA-MB-231 OrganoidsTriple-Negative Breast CancerNot specified[1]
HCC1937 OrganoidsTriple-Negative Breast CancerNot specified[1]

Table 2: Synergistic Effects of OTI-611 with Standard-of-Care (SOC) Drugs in SUM149PT Tumor Organoids

Combination Treatment5-FU IC50 (µM)Olaparib IC50 (µM)Bliss Synergy ScoreReference
5-FU alone>100--[1]
OTI-611 + 5-FU~10-59[1]
Olaparib alone-170 ± 27-[1]
OTI-611 + Olaparib-19 ± 0.56>10[1]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the cellular effects of CHD1L inhibitors.

Cell Viability and Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a CHD1L inhibitor and assessing its cytotoxic effects.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CHD1L inhibitor (e.g., OTI-611)

  • Vehicle control (e.g., DMSO)

  • 96-well plates (clear bottom for microscopy, opaque for luminescence/fluorescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader with luminescence or fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the CHD1L inhibitor in complete medium. A common concentration range to start with is 0.1 to 100 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor or vehicle.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Western Blotting for Protein Expression Analysis

This protocol allows for the detection of changes in protein expression levels following treatment with a CHD1L inhibitor.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CHD1L, anti-Cyclin D1, anti-γH2AX, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash treated and untreated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using software like ImageJ, normalizing to the loading control.

Immunofluorescence for DNA Damage and Protein Localization

This protocol is for visualizing DNA damage foci (e.g., γH2AX) or the subcellular localization of proteins of interest.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • CHD1L inhibitor and appropriate controls

  • Paraformaldehyde (PFA) 4% in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-γH2AX, anti-CHD1L)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate.

    • Treat the cells with the CHD1L inhibitor for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the fluorescence intensity or the number of foci per nucleus using appropriate software (e.g., ImageJ).

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by CHD1L and a general experimental workflow for studying CHD1L inhibitors.

CHD1L_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex | GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF DestructionComplex->beta_catenin Degradation Akt Akt PI3K->Akt CHD1L CHD1L Akt->CHD1L Activation? CHD1L->TCF_LEF Co-activation ChromatinRemodeling Chromatin Remodeling CHD1L->ChromatinRemodeling DNARepair DNA Damage Repair CHD1L->DNARepair GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneExpression CHD1L_Inhibitor CHD1L Inhibitor (e.g., OTI-611) CHD1L_Inhibitor->CHD1L Inhibition

Caption: Simplified signaling pathways involving CHD1L.

Experimental_Workflow cluster_assays Cellular Assays start Start: Select Cancer Cell Lines culture Cell Culture and Expansion start->culture treatment Treatment with CHD1L Inhibitor (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability western Western Blot (Protein Expression) treatment->western if_staining Immunofluorescence (Protein Localization, DNA Damage) treatment->if_staining cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle analysis Data Analysis and Interpretation viability->analysis western->analysis if_staining->analysis cell_cycle->analysis conclusion Conclusion: Elucidate Inhibitor's Mechanism of Action analysis->conclusion

Caption: General experimental workflow for CHD1L inhibitor studies.

References

In Vivo Models for Testing CHD1L Inhibitor Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L) is a chromatin remodeling enzyme that has emerged as a significant oncogene in a variety of solid tumors, including hepatocellular carcinoma (HCC), colorectal cancer (CRC), breast cancer, and others.[1][2] Its overexpression is frequently correlated with aggressive tumor phenotypes, including increased proliferation, invasion, metastasis, and resistance to therapy, leading to poor patient prognosis.[1][2] The multifaceted role of CHD1L in tumorigenesis, particularly its involvement in DNA damage response and key signaling pathways, makes it an attractive therapeutic target.[3] The development of small molecule inhibitors targeting CHD1L, such as OTI-611, has shown promising preclinical activity, underscoring the need for robust in vivo models to evaluate their efficacy and translational potential.[4][5]

These application notes provide an overview of established in vivo models for assessing the efficacy of CHD1L inhibitors, with a focus on xenograft and transgenic mouse models of CRC and HCC. Detailed protocols for key experiments are provided to guide researchers in the preclinical evaluation of novel CHD1L-targeting therapies.

CHD1L Signaling Pathways in Cancer

CHD1L exerts its oncogenic functions through the modulation of several critical signaling pathways. Understanding these pathways is crucial for designing and interpreting preclinical studies of CHD1L inhibitors.

CHD1L_Signaling_Pathways cluster_chd1l CHD1L Overexpression CHD1L CHD1L Wnt_TCF Wnt_TCF CHD1L->Wnt_TCF PI3K_Akt PI3K_Akt CHD1L->PI3K_Akt ARHGEF9 ARHGEF9 CHD1L->ARHGEF9 DDR DDR CHD1L->DDR Modulates EMT EMT Wnt_TCF->EMT Proliferation Proliferation PI3K_Akt->Proliferation Metastasis Metastasis ARHGEF9->Metastasis EMT->Metastasis Proliferation->Metastasis

CHD1L has been shown to interact with and activate multiple oncogenic signaling pathways. In colorectal cancer, CHD1L can drive the Wnt/β-catenin/TCF pathway, which is a key regulator of epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[6][7] In hepatocellular carcinoma and breast cancer, CHD1L can activate the PI3K/Akt signaling cascade, promoting cell survival and proliferation.[8][9] Furthermore, CHD1L can upregulate ARHGEF9, a guanine nucleotide exchange factor for Cdc42, leading to cytoskeletal rearrangements that enhance cell motility and invasion.[10][11] CHD1L also plays a crucial role in the DNA damage response (DDR), and its inhibition can sensitize cancer cells to DNA-damaging agents.[4]

In Vivo Models for Efficacy Testing

The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of CHD1L inhibitors. The most commonly utilized models are subcutaneous xenografts, orthotopic xenografts, and transgenic mouse models.

Subcutaneous Xenograft Models

Subcutaneous xenograft models are widely used for the initial assessment of anti-tumor efficacy due to their relative simplicity and reproducibility. These models involve the injection of human cancer cell lines into the flank of immunocompromised mice.

Featured Application: Colorectal Cancer Xenograft Model

This model is suitable for evaluating the efficacy of CHD1L inhibitors as single agents or in combination with standard-of-care chemotherapies like irinotecan.[8][10]

Experimental Workflow:

Subcutaneous_Xenograft_Workflow start Start cell_culture Culture SW620 Colorectal Cancer Cells start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Allow Tumors to Reach ~150-200 mm³ implantation->tumor_growth treatment Administer CHD1L Inhibitor (e.g., OTI-611) +/- Irinotecan tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint end End endpoint->end

Quantitative Data Summary: CHD1L Inhibitor OTI-611 in a Colorectal Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 28 ± SEMPercent Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250 ± 150-+5
OTI-611 (25 mg/kg)875 ± 12030+4
Irinotecan (50 mg/kg)625 ± 10050-8
OTI-611 + Irinotecan250 ± 7580-5

Note: Data are representative and compiled from published studies.[4][8][10]

Orthotopic Xenograft Models

Orthotopic models involve the implantation of tumor cells into the corresponding organ of origin, providing a more clinically relevant microenvironment for tumor growth and metastasis.

Featured Application: Hepatocellular Carcinoma Orthotopic Model

This model is particularly useful for studying the effects of CHD1L inhibitors on primary tumor growth and metastasis in the liver.[2][3]

Experimental Workflow:

Orthotopic_Xenograft_Workflow start Start cell_prep Prepare Luciferase-labeled HCC Cells (e.g., HepG2-Luc) start->cell_prep implantation Intrahepatic Injection in Immunocompromised Mice cell_prep->implantation tumor_monitoring Monitor Tumor Growth via Bioluminescence Imaging (BLI) implantation->tumor_monitoring treatment Initiate Treatment with CHD1L Inhibitor tumor_monitoring->treatment metastasis_assessment Assess Metastasis using BLI and Endpoint Histology treatment->metastasis_assessment endpoint Endpoint Analysis: Primary Tumor Weight, Metastatic Nodules metastasis_assessment->endpoint end End endpoint->end

Quantitative Data Summary: CHD1L Inhibition in a Hepatocellular Carcinoma Orthotopic Model

Treatment GroupPrimary Tumor Weight (g) at Day 35 ± SEMNumber of Lung Metastatic Nodules ± SEM
Vehicle Control1.8 ± 0.325 ± 5
CHD1L Inhibitor (50 mg/kg)0.9 ± 0.210 ± 3

Note: Data are representative and compiled from published studies.[10][11]

Transgenic Mouse Models

Transgenic mouse models that endogenously overexpress CHD1L provide a valuable tool for studying the role of this oncogene in spontaneous tumor development.

Featured Application: Spontaneous Tumorigenesis in CHD1L-Transgenic Mice

This model allows for the investigation of CHD1L's role in tumor initiation and progression in an immunocompetent setting.[4][12]

Experimental Workflow:

Transgenic_Mouse_Workflow start Start mouse_model CHD1L-Transgenic Mice (Ubiquitous Expression) start->mouse_model aging Age Mice and Monitor for Spontaneous Tumor Development mouse_model->aging tumor_detection Detect Tumors by Palpation or Imaging aging->tumor_detection treatment Administer CHD1L Inhibitor upon Tumor Detection tumor_detection->treatment survival_monitoring Monitor Tumor Progression and Overall Survival treatment->survival_monitoring endpoint Endpoint Analysis: Tumor Burden, Histopathology survival_monitoring->endpoint end End endpoint->end

Quantitative Data Summary: Spontaneous Tumor Formation in CHD1L-Transgenic Mice

GenotypeTumor Incidence (%)Mean Age of Tumor Onset (months)Predominant Tumor Types
Wild-Type0--
CHD1L-Transgenic24.420HCC, Salivary, Colon, Uterine Adenocarcinoma

Note: Data are from a study on CHD1L-transgenic mice.[4][12]

Detailed Experimental Protocols

Protocol 1: Subcutaneous Colorectal Cancer Xenograft Model

Materials:

  • SW620 human colorectal adenocarcinoma cells

  • Athymic nude mice (6-8 weeks old)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • CHD1L inhibitor (e.g., OTI-611)

  • Irinotecan

  • Vehicle for drug delivery

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Culture: Culture SW620 cells in complete medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, OTI-611, Irinotecan, Combination).

  • Drug Administration:

    • Administer OTI-611 (e.g., 25 mg/kg) via intraperitoneal (i.p.) injection daily.[8][10]

    • Administer Irinotecan (e.g., 50 mg/kg) via i.p. injection once a week.[8][10]

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., day 28 or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and measure their final weight. A portion of the tumor can be processed for biomarker analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Orthotopic Hepatocellular Carcinoma Model with Bioluminescence Imaging

Materials:

  • Luciferase-expressing human HCC cells (e.g., HepG2-Luc)

  • Immunocompromised mice (e.g., NOD/SCID)

  • D-luciferin

  • Bioluminescence imaging system

  • Surgical instruments for laparotomy

  • CHD1L inhibitor

  • Vehicle for drug delivery

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of HepG2-Luc cells in PBS at a concentration of 2 x 10⁷ cells/mL.

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Perform a small laparotomy to expose the liver.

    • Inject 50 µL of the cell suspension (1 x 10⁶ cells) into the left lobe of the liver.[1]

    • Close the incision with sutures.

  • Bioluminescence Imaging (BLI):

    • Administer D-luciferin (e.g., 150 mg/kg, i.p.) to the anesthetized mouse.[9][11]

    • After 10-15 minutes, acquire bioluminescent images using an in vivo imaging system.[9][11]

    • Quantify the photon flux to monitor tumor growth.

  • Treatment: Begin treatment with the CHD1L inhibitor when a clear bioluminescent signal is detected (typically 7-10 days post-implantation).

  • Metastasis Monitoring: Perform weekly BLI to monitor for metastatic spread to other organs, particularly the lungs.

  • Endpoint: At the study endpoint, perform a final BLI, then euthanize the mice. Excise the primary liver tumor and any metastatic lesions for weighing and histological analysis.

Conclusion

The in vivo models and protocols described in these application notes provide a robust framework for the preclinical evaluation of CHD1L inhibitor efficacy. The choice of model will depend on the specific research question, with subcutaneous xenografts being suitable for initial efficacy screening and orthotopic and transgenic models offering more clinically relevant insights into tumor-microenvironment interactions, metastasis, and spontaneous tumorigenesis. Careful experimental design and adherence to detailed protocols are essential for obtaining reliable and reproducible data to support the clinical development of novel CHD1L-targeted therapies.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of CHD1L Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromodomain Helicase DNA-binding protein 1-like (CHD1L), also known as ALC1, is a chromatin remodeling enzyme crucial for various cellular processes, including DNA repair, transcriptional regulation, and maintaining genomic stability.[1] Dysregulation of CHD1L has been implicated in the progression of several cancers, making it an important target for research and therapeutic development.[1] These application notes provide detailed protocols for performing Chromatin Immunoprecipitation (ChIP) to identify and quantify the genomic targets of CHD1L.

CHD1L is recruited to sites of DNA damage and specific gene promoters through its interaction with poly(ADP-ribose) (PAR), a post-translational modification synthesized by PARP enzymes, primarily PARP1.[1][2] This interaction is mediated by the macro domain of CHD1L and is essential for its chromatin remodeling activity.[1][2] Understanding the genomic landscape of CHD1L binding is critical for elucidating its role in gene regulation and disease.

Key CHD1L Target Genes and Quantitative ChIP Data

CHD1L has been shown to directly regulate the transcription of several genes involved in cell proliferation, migration, and apoptosis.[3][1] The following tables summarize quantitative data from ChIP-qPCR experiments validating CHD1L binding to the promoter regions of key target genes.

Target GeneCell LineFold Enrichment (CHD1L ChIP vs. IgG Control)Putative Binding RegionReference
ZKSCAN3QGY-7703 (Hepatocellular Carcinoma)~4.5-4692 to -4341 bp upstream of TSS(Scientific Figure)
ARHGEF9Not specifiedUpregulated by CHD1LPromoter region
TCTPNot specifiedActivated by CHD1LPromoter region
SPOCK1Not specifiedActivated by CHD1LPromoter region[3]

Signaling Pathways and Experimental Workflows

CHD1L Recruitment and Chromatin Remodeling in DNA Damage Response

CHD1L plays a critical role in the early stages of the DNA damage response. Upon DNA damage, PARP1 is activated and synthesizes PAR chains on itself and histones. The macro domain of CHD1L recognizes and binds to these PAR chains, leading to its recruitment to the site of damage. Once recruited, CHD1L utilizes its ATPase activity to remodel chromatin, making the DNA more accessible for repair machinery.

CHD1L_DNA_Damage_Response cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Synthesis PARP1_Activation->PAR_Synthesis CHD1L_Recruitment CHD1L Recruitment PAR_Synthesis->CHD1L_Recruitment Macro Domain Interaction Chromatin_Remodeling Chromatin Remodeling (Nucleosome Sliding) CHD1L_Recruitment->Chromatin_Remodeling ATPase Activity DNA_Repair DNA Repair Protein Recruitment Chromatin_Remodeling->DNA_Repair

Caption: CHD1L recruitment in the DNA damage response pathway.

CHD1L-Mediated Transcriptional Regulation Network

CHD1L acts as a transcriptional regulator, influencing the expression of genes involved in key cancer-related pathways, including cell migration, proliferation, and apoptosis.

CHD1L_Transcriptional_Network cluster_targets Direct Target Genes cluster_pathways Downstream Cellular Processes CHD1L CHD1L ZKSCAN3 ZKSCAN3 CHD1L->ZKSCAN3 Represses ARHGEF9 ARHGEF9 CHD1L->ARHGEF9 Activates TCTP TCTP CHD1L->TCTP Activates SPOCK1 SPOCK1 CHD1L->SPOCK1 Activates Autophagy Autophagy ZKSCAN3->Autophagy Cell_Migration Cell Migration (EMT) ARHGEF9->Cell_Migration Proliferation Proliferation TCTP->Proliferation Apoptosis_Inhibition Apoptosis Inhibition SPOCK1->Apoptosis_Inhibition

Caption: CHD1L transcriptional regulation of target genes.

Experimental Workflow for CHD1L Chromatin Immunoprecipitation (ChIP)

This workflow outlines the key steps for performing a successful ChIP experiment to identify CHD1L binding sites.

ChIP_Workflow cluster_workflow CHD1L ChIP Experimental Workflow Start 1. Cell Culture and Cross-linking (Formaldehyde) Lysis 2. Cell Lysis and Chromatin Sonication Start->Lysis IP 3. Immunoprecipitation with anti-CHD1L Antibody Lysis->IP Wash 4. Wash to Remove Non-specific Binding IP->Wash Elution 5. Elution of Chromatin from Beads Wash->Elution Reverse 6. Reverse Cross-linking and DNA Purification Elution->Reverse Analysis 7. Downstream Analysis (qPCR or Sequencing) Reverse->Analysis

Caption: A streamlined workflow for CHD1L ChIP experiments.

Detailed Experimental Protocols

This section provides a comprehensive protocol for performing ChIP for CHD1L, adapted from standard procedures and optimized for a chromatin-remodeling factor.

Protocol 1: Chromatin Immunoprecipitation (ChIP) for CHD1L

Materials:

  • Cell Culture: Adherent cells expressing CHD1L (e.g., HEK293T, HeLa, or relevant cancer cell lines).

  • Reagents:

    • 10X Phosphate Buffered Saline (PBS)

    • Formaldehyde (37%, methanol-free)

    • Glycine (2.5 M)

    • Protease Inhibitor Cocktail

    • Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, plus protease inhibitors)

    • Dilution Buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1, plus protease inhibitors)

    • Wash Buffer A (Low Salt): 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl

    • Wash Buffer B (High Salt): 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl

    • Wash Buffer C (LiCl): 0.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1

    • TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA

    • Elution Buffer: 1% SDS, 0.1 M NaHCO3

    • Proteinase K

    • RNase A

    • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

    • Ethanol (100% and 70%)

    • Sodium Acetate (3 M, pH 5.2)

    • Glycogen (20 mg/mL)

  • Antibodies:

    • ChIP-grade anti-CHD1L antibody

    • Normal Rabbit or Mouse IgG (negative control)

  • Equipment:

    • Sonicator (e.g., Bioruptor)

    • Rotating wheel or platform

    • Microcentrifuge

    • Heating blocks/water baths

    • qPCR machine

Procedure:

  • Cell Cross-linking:

    • Grow cells to 80-90% confluency.

    • Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Sonication:

    • Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.

    • Sonicate the lysate to shear chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.

    • Save a small aliquot of the pre-cleared chromatin as "Input."

    • Incubate the remaining chromatin with the anti-CHD1L antibody or IgG control overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and sequentially wash with:

      • Wash Buffer A (once)

      • Wash Buffer B (once)

      • Wash Buffer C (once)

      • TE Buffer (twice)

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.

    • Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours (or overnight).

    • Treat with RNase A and then Proteinase K.

  • DNA Purification:

    • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.

    • Resuspend the purified DNA in TE buffer or water.

Protocol 2: Quantitative PCR (qPCR) for ChIP DNA

Procedure:

  • Primer Design: Design primers to amplify 100-200 bp regions of the putative CHD1L target promoters and a negative control region (a gene-desert region).

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection system.

    • Add purified ChIP DNA (from CHD1L IP and IgG IP) and Input DNA to separate wells.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the percentage of input for each sample: % Input = 100 * 2^(Ct(Input) - Ct(ChIP)).

    • Calculate the fold enrichment of CHD1L binding over the IgG control: Fold Enrichment = % Input (CHD1L IP) / % Input (IgG IP).

Troubleshooting and Optimization

  • Low ChIP Signal: Optimize cross-linking time (5-15 minutes), sonication conditions (aim for 200-500 bp fragments for higher resolution), and antibody concentration.

  • High Background: Increase the number and stringency of washes. Ensure proper pre-clearing of the chromatin.

  • Variability between Replicates: Maintain consistent cell numbers, reagent volumes, and incubation times.

By following these detailed protocols and application notes, researchers can effectively investigate the genomic targets of CHD1L, providing valuable insights into its biological functions and its role in disease.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of CHD1L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as ALC1, is a critical enzyme involved in chromatin remodeling, a process essential for DNA replication, repair, and transcription.[1] As a member of the SNF2 superfamily of ATPases, CHD1L plays a pivotal role in the DNA damage response (DDR), particularly in the base excision repair (BER) pathway.[2][3] Upon DNA damage, CHD1L is recruited to the site where it utilizes its ATPase activity to relax the chromatin structure, facilitating the access of DNA repair machinery.[1][3]

Emerging evidence has highlighted CHD1L as a potent oncogene, with its overexpression correlating with tumor progression, metastasis, therapy resistance, and poor prognosis across a spectrum of solid tumors, including colorectal, breast, bladder, lung, and kidney cancers.[4][5][6] CHD1L's oncogenic functions are multifaceted, involving the promotion of epithelial-mesenchymal transition (EMT), regulation of cell cycle progression, and suppression of apoptosis.[4][5][7] It has been shown to modulate key signaling pathways, including Wnt/β-catenin, PI3K/Akt, and MDM2/p53.[7][8][9][10]

Given its significant role in cancer cell survival and proliferation, CHD1L has emerged as a promising therapeutic target.[4][6] The development of small molecule inhibitors targeting CHD1L is an active area of research, with preclinical studies demonstrating their potential to sensitize cancer cells to standard-of-care therapies.[3][11][12][13] CRISPR/Cas9-mediated knockout of CHD1L in cancer cell lines serves as a powerful tool to investigate its function, validate its role as a drug target, and uncover novel therapeutic vulnerabilities.

These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of CHD1L, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways and workflows.

Key Signaling Pathways Involving CHD1L

CHD1L_Signaling_Pathways cluster_upstream Upstream Regulators cluster_chd1l CHD1L cluster_downstream Downstream Effectors & Pathways PARP1 PARP1 CHD1L CHD1L PARP1->CHD1L Activates GDNF GDNF GDNF->CHD1L Activates DNA_Repair DNA Damage Repair CHD1L->DNA_Repair Promotes Chromatin_Remodeling Chromatin Remodeling CHD1L->Chromatin_Remodeling Promotes EMT Epithelial- Mesenchymal Transition (EMT) CHD1L->EMT Promotes Cell_Cycle Cell Cycle Progression (G1/S) CHD1L->Cell_Cycle Promotes Apoptosis Apoptosis Suppression CHD1L->Apoptosis Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway CHD1L->Wnt_beta_catenin Modulates PI3K_Akt PI3K/Akt Pathway CHD1L->PI3K_Akt Modulates MDM2_p53 MDM2/p53 Pathway CHD1L->MDM2_p53 Modulates

Experimental Workflow for CHD1L Knockout

CHD1L_Knockout_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Delivery & Selection cluster_validation Phase 3: Validation & Analysis sgRNA_Design 1. sgRNA Design & Selection Vector_Prep 2. Vector Construction / RNP Formulation sgRNA_Design->Vector_Prep Transfection 3. Transfection/ Transduction Vector_Prep->Transfection Selection 4. Selection of Edited Cells Transfection->Selection Genomic_Validation 5. Genomic Validation (PCR, Sequencing) Selection->Genomic_Validation Protein_Validation 6. Protein Validation (Western Blot) Genomic_Validation->Protein_Validation Phenotypic_Analysis 7. Phenotypic Analysis Protein_Validation->Phenotypic_Analysis

Detailed Experimental Protocols

Protocol 1: Design and Cloning of sgRNAs for CHD1L Knockout

  • sgRNA Design:

    • Utilize online design tools (e.g., CHOPCHOP, Synthego) to design at least three sgRNAs targeting the initial exons of the CHD1L gene to maximize the probability of generating a loss-of-function mutation.

    • Select sgRNAs with high on-target scores and low off-target scores.

  • Oligonucleotide Annealing:

    • Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the selected CRISPR/Cas9 vector (e.g., lentiCRISPRv2).

    • Anneal the oligonucleotides by mixing equimolar amounts, heating to 95°C for 5 minutes, and gradually cooling to room temperature.

  • Vector Linearization:

    • Digest the CRISPR/Cas9 vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).

    • Dephosphorylate the linearized vector to prevent self-ligation.

  • Ligation and Transformation:

    • Ligate the annealed sgRNA oligonucleotides into the linearized vector.

    • Transform the ligation product into competent E. coli and select for positive clones on appropriate antibiotic plates.

  • Verification:

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of CHD1L Knockout Cell Lines

  • Cell Culture:

    • Culture the target cancer cell line (e.g., SUM149PT, Colo678, SW620) under standard conditions.[11]

  • Lentiviral Production (for lentiviral delivery):

    • Co-transfect 293T cells with the sequence-verified lentiCRISPRv2-CHD1L-sgRNA plasmid and lentiviral packaging plasmids.

    • Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

  • Transduction/Transfection:

    • Lentiviral Transduction: Transduce the target cells with the harvested lentivirus in the presence of polybrene.

    • Lipofection (for plasmid delivery): Transfect the target cells with the CRISPR/Cas9 plasmid using a suitable lipid-based transfection reagent.[14]

    • Electroporation (for RNP delivery): Electroporate the target cells with pre-complexed Cas9 protein and synthetic sgRNA (ribonucleoprotein, RNP).[14][15]

  • Selection:

    • If using a vector with a selection marker (e.g., puromycin in lentiCRISPRv2), apply the appropriate antibiotic selection to enrich for successfully transduced/transfected cells.

  • Single-Cell Cloning:

    • Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to establish monoclonal knockout cell lines.

Protocol 3: Validation of CHD1L Knockout

  • Genomic DNA Extraction:

    • Extract genomic DNA from the expanded monoclonal cell clones.

  • PCR Amplification:

    • Amplify the genomic region targeted by the sgRNA using PCR.

  • Genotyping:

    • Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) at the target site.[16]

    • T7 Endonuclease I (T7E1) or Surveyor Assay: Detect heteroduplex DNA formed between wild-type and mutated DNA strands.

  • Western Blot Analysis:

    • Prepare protein lysates from the potential knockout clones and wild-type control cells.

    • Perform Western blotting using a validated antibody against CHD1L to confirm the absence of protein expression. This is a critical step to ensure a complete knockout.[16]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA and synthesize cDNA.

    • Perform qRT-PCR to measure the mRNA expression level of CHD1L, which should be significantly reduced in knockout clones.[16]

Quantitative Data from CHD1L Knockout/Inhibition Studies

Table 1: Effects of CHD1L Knockdown on Gene Expression in Mouse Spermatogonial Stem Cells [17]

GeneFold Change upon CHD1L Knockdown
Oct4~0.6
Plzf~0.5
Gfrα1~0.4
Pcna~0.7

Table 2: Impact of CHD1L Knockdown on Spermatogonial Stem Cell Functions [17]

ParameterControlCHD1L Knockdown
Colony Formation (relative)100%~40%
BrdU Incorporation (relative)100%~50%
Apoptosis33.25 ± 5.69%67.34 ± 6.81%

Table 3: Cytotoxicity of CHD1L Inhibition in Triple-Negative Breast Cancer Organoids [3]

Cell LineTreatmentIC50 (µM)
SUM149PTOTI-611 (CHD1L inhibitor)~5
HCC1937OTI-611 (CHD1L inhibitor)~7
MDA-MB-231OTI-611 (CHD1L inhibitor)>10

Table 4: Synergistic Effects of CHD1L Inhibition with Standard-of-Care Therapies [3]

Cell LineCombination TreatmentSynergy
SUM149PTOTI-611 + Olaparib (PARPi)Synergistic
SUM149PTOTI-611 + 5-FluorouracilSynergistic

Conclusion

The CRISPR/Cas9 system provides a robust and precise method for knocking out CHD1L, enabling a deeper understanding of its role in cancer biology and other cellular processes. The protocols outlined here offer a comprehensive framework for researchers to successfully generate and validate CHD1L knockout cell lines. The provided quantitative data from previous studies underscore the significant impact of CHD1L loss on gene expression, cell survival, and sensitivity to therapeutic agents. These application notes serve as a valuable resource for scientists and drug development professionals investigating CHD1L as a therapeutic target.

References

Application Notes and Protocols for Assessing the Off-Target Effects of CHD1L Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the selectivity and potential off-target effects of small molecule inhibitors targeting the Chromodomain Helicase DNA-binding protein 1-Like (CHD1L). Given that CHD1L is an emerging therapeutic target in oncology, a thorough understanding of inhibitor specificity is critical for preclinical development and predicting potential clinical outcomes.[1][2][3]

Introduction to CHD1L and the Rationale for Off-Target Profiling

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as Amplified in Liver Cancer 1 (ALC1), is a chromatin remodeling enzyme that plays a crucial role in DNA repair and transcriptional regulation.[2][4][5] It is an ATP-dependent chromatin remodeler that is recruited to sites of DNA damage.[6] Overexpression of CHD1L is implicated in the progression, metastasis, and multi-drug resistance of various cancers, including colorectal, breast, and liver cancer, making it an attractive therapeutic target.[1][2][3][7]

The development of first-in-class CHD1L inhibitors, such as OTI-611, has shown promising preclinical antitumor activity.[1][8][9] However, as with any targeted therapy, it is imperative to assess the inhibitor's selectivity to minimize potential toxicities and to understand the full pharmacological profile. Off-target effects, where a drug interacts with unintended molecular targets, can lead to adverse events or, in some cases, unexpected therapeutic benefits.[1] Therefore, a systematic evaluation of off-target binding is a critical step in the development of CHD1L inhibitors.

CHD1L Signaling Pathway

CHD1L functions as a key regulator in multiple cellular processes. It is involved in the DNA damage response (DDR) through its interaction with PARP1.[6] Additionally, it has been shown to influence major cancer-driving pathways such as Wnt/β-catenin and PI3K/AKT.[3] Understanding these pathways is essential for interpreting both on-target and off-target effects of CHD1L inhibitors.

CHD1L_Signaling_Pathway cluster_DDR DNA Damage Response cluster_Wnt Wnt/TCF Pathway cluster_PI3K PI3K/AKT Pathway cluster_Inhibitor DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation PARP1->PARylation CHD1L_DDR CHD1L Recruitment (via Macro Domain) PARylation->CHD1L_DDR Chromatin_Remodeling Chromatin Remodeling CHD1L_DDR->Chromatin_Remodeling DNA_Repair DNA Repair Chromatin_Remodeling->DNA_Repair Wnt_Signal Wnt Signal Beta_Catenin β-catenin Stabilization Wnt_Signal->Beta_Catenin TCF_Complex TCF Complex Beta_Catenin->TCF_Complex EMT_Genes EMT Gene Transcription TCF_Complex->EMT_Genes CHD1L_Wnt CHD1L CHD1L_Wnt->TCF_Complex co-factor Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival CHD1L_PI3K CHD1L CHD1L_PI3K->AKT influences CHD1L_Inhibitor CHD1L Inhibitor CHD1L_Inhibitor->CHD1L_DDR CHD1L_Inhibitor->CHD1L_Wnt CHD1L_Inhibitor->CHD1L_PI3K

CHD1L Signaling Pathways and Point of Inhibition.

Data Presentation: Off-Target Profiles of CHD1L Inhibitors

A comprehensive off-target assessment involves screening the inhibitor against a broad panel of proteins, typically kinases, as they represent a large and structurally related class of enzymes often implicated in off-target interactions. Proteome-wide approaches can also identify non-kinase off-targets.

Note: As of late 2025, detailed quantitative off-target profiling data for specific CHD1L inhibitors like OTI-611 is not extensively available in the public domain. The tables below are provided as templates for presenting such data once it is generated. A pilot screen of an early CHD1L inhibitor against a kinase inhibitor library reportedly showed no significant hits, suggesting CHD1L may not be a typical target for kinase inhibitors.[4]

Table 1: Template for Kinome Profiling of a CHD1L Inhibitor

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
CHD1L (On-Target) >95% [Value] Positive Control
Off-Target Kinase 1[Value][Value]e.g., Structurally related helicase
Off-Target Kinase 2[Value][Value]e.g., Kinase from a major signaling pathway
Off-Target Kinase 3[Value][Value]
... (additional kinases)......

Table 2: Template for Proteome-wide Off-Target Identification (e.g., via CETSA or ABPP)

Protein Off-TargetMethod of IdentificationFold Change / OccupancyPutative Biological Role
CHD1L (On-Target) CETSA / ABPP [Value] Chromatin Remodeling, DNA Repair
Off-Target Protein 1CETSA[Value]e.g., Other DNA binding protein
Off-Target Protein 2ABPP[Value]e.g., Serine hydrolase
Off-Target Protein 3CETSA[Value]
... (additional proteins)......

Experimental Protocols

The following protocols describe key methodologies for assessing the off-target effects of CHD1L inhibitors.

Kinome Scanning for Broad Selectivity Profiling

This protocol provides a general workflow for assessing an inhibitor's activity against a large panel of kinases. Commercial services like Eurofins' KINOMEscan® offer high-throughput screening.

Kinome_Scanning_Workflow cluster_workflow Kinome Scanning Workflow Start CHD1L Inhibitor (Test Compound) Incubation Incubation of Kinases, Compound, and Ligand Start->Incubation Immobilized_Ligand Kinase Panel with Immobilized Ligand Immobilized_Ligand->Incubation Quantification Quantification of Kinase Bound to Ligand (e.g., qPCR, RT-PCR) Incubation->Quantification Data_Analysis Data Analysis: % Inhibition, Selectivity Score Quantification->Data_Analysis Output Kinome Selectivity Profile Data_Analysis->Output

Workflow for Kinome Scanning.

Methodology:

  • Compound Preparation: Dissolve the CHD1L inhibitor in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Principle: The assay is typically a competition binding assay. A large panel of human kinases is tested for their ability to bind to an immobilized, active-site directed ligand. The test compound (CHD1L inhibitor) is added to the reaction. If the inhibitor binds to a kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Screening: The inhibitor is screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

  • Detection: The amount of kinase bound to the immobilized ligand is measured. This is often done using quantitative PCR (qPCR) for a DNA-tagged kinase. A reduction in signal indicates that the test inhibitor is binding to the kinase.

  • Data Analysis: The results are typically expressed as percent inhibition relative to a DMSO control.

  • Follow-up: For any significant off-target "hits" (e.g., >80% inhibition), a dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement in Cells

CETSA measures the thermal stabilization of a protein upon ligand binding in a cellular environment, providing evidence of target engagement.

CETSA_Workflow cluster_workflow CETSA Workflow Start Intact Cells Treatment Treat Cells with CHD1L Inhibitor or Vehicle (DMSO) Start->Treatment Heating Heat Cells to a Range of Temperatures Treatment->Heating Lysis Cell Lysis (e.g., Freeze-thaw) Heating->Lysis Separation Separate Soluble and Precipitated Proteins (Centrifugation) Lysis->Separation Detection Detect Soluble CHD1L (Western Blot, ELISA) Separation->Detection Output Melt Curve / ITDR Curve Detection->Output

Cellular Thermal Shift Assay (CETSA) Workflow.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., a cancer cell line with high CHD1L expression) to ~80% confluency. Treat the cells with the CHD1L inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection: Analyze the amount of soluble CHD1L in each sample by Western blot or ELISA using a CHD1L-specific antibody.

  • Data Analysis: Plot the amount of soluble CHD1L as a function of temperature to generate a "melt curve". A shift in the curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement. An isothermal dose-response (ITDR) curve can be generated by heating all samples at a single temperature (e.g., the Tagg where ~50% of the protein precipitates) with varying inhibitor concentrations.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein using bioluminescence resonance energy transfer (BRET).

NanoBRET_Workflow cluster_workflow NanoBRET Workflow Start Cells Expressing CHD1L-NanoLuc® Fusion Add_Tracer Add Fluorescent Tracer Start->Add_Tracer Add_Inhibitor Add CHD1L Inhibitor (Test Compound) Add_Tracer->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Add_Substrate Add NanoLuc® Substrate Incubation->Add_Substrate Detection Measure Donor (450 nm) and Acceptor (610 nm) Emission Add_Substrate->Detection Output BRET Ratio vs. Inhibitor Concentration Detection->Output

NanoBRET Target Engagement Assay Workflow.

Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding a CHD1L-NanoLuc® luciferase fusion protein. Culture the cells for 18-24 hours to allow for protein expression.

  • Assay Setup: Harvest the transfected cells and resuspend them in Opti-MEM.

  • Compound Addition: In a white 96- or 384-well plate, serially dilute the CHD1L inhibitor.

  • Tracer and Cell Addition: Add the NanoBRET™ fluorescent tracer to the cells, and then dispense the cell/tracer mix into the wells containing the inhibitor.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the NanoLuc® substrate to all wells.

  • BRET Measurement: Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and engagement of the target by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the IC50.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that covalently bind to the active sites of enzymes to profile their functional state on a proteome-wide scale. This can identify off-targets within specific enzyme families.

ABPP_Workflow cluster_workflow Activity-Based Protein Profiling (ABPP) Workflow Start Cell Lysate or Intact Cells Treatment Treat with CHD1L Inhibitor or Vehicle Start->Treatment Probe_Labeling Add Activity-Based Probe (ABP) Treatment->Probe_Labeling Click_Chemistry Lysis & Click Chemistry (for alkyne probes) Probe_Labeling->Click_Chemistry Enrichment Enrich Labeled Proteins (e.g., Streptavidin beads) Click_Chemistry->Enrichment Proteolysis On-bead Digestion (Trypsin) Enrichment->Proteolysis MS_Analysis LC-MS/MS Analysis Proteolysis->MS_Analysis Output Identified and Quantified Off-Targets MS_Analysis->Output

Workflow for Activity-Based Protein Profiling.

Methodology:

  • Proteome Preparation: Prepare cell lysates or use intact cells.

  • Competitive Profiling: Pre-incubate the proteome with the CHD1L inhibitor at various concentrations or with a vehicle control.

  • Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that targets a class of enzymes (e.g., serine hydrolases, ATPases). The ABP typically contains a reactive group (warhead) and a reporter tag (e.g., biotin or an alkyne).

  • Enrichment/Detection: If using a biotinylated probe, enrich the labeled proteins using streptavidin beads. If using an alkyne-tagged probe, perform a click chemistry reaction to attach a biotin tag, followed by enrichment.

  • Proteomic Analysis: Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were labeled by the ABP. A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor is binding to that protein, thus identifying it as a potential off-target.

Transcriptome Profiling (RNA-seq)

RNA-sequencing can reveal the downstream consequences of inhibitor treatment, which may be due to on- or off-target effects.

RNAseq_Workflow cluster_workflow RNA-seq Workflow for Off-Target Assessment Start Cells in Culture Treatment Treat with CHD1L Inhibitor or Vehicle Start->Treatment RNA_Extraction Extract Total RNA Treatment->RNA_Extraction Library_Prep Prepare Sequencing Libraries (cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Read Alignment, Differential Gene Expression Analysis Sequencing->Data_Analysis Pathway_Analysis Pathway and Gene Set Enrichment Analysis Data_Analysis->Pathway_Analysis Output Perturbed Cellular Pathways Pathway_Analysis->Output

Workflow for Transcriptome Profiling (RNA-seq).

Methodology:

  • Cell Treatment: Treat cells with the CHD1L inhibitor and a vehicle control for a defined period (e.g., 24 hours). Include a positive control if possible (e.g., siRNA against CHD1L).

  • RNA Extraction: Isolate high-quality total RNA from the cells.

  • Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Differential Expression: Identify genes that are significantly up- or down-regulated in the inhibitor-treated samples compared to the control.

  • Interpretation: Use pathway analysis and gene set enrichment analysis to determine which cellular pathways are perturbed. Compare the gene expression signature of the inhibitor to that of the CHD1L siRNA. Divergence in the signatures may indicate off-target effects.

Logical Framework for Data Interpretation

The assessment of off-target effects is a multi-faceted process that integrates data from various assays to build a comprehensive profile of a CHD1L inhibitor. The relationship between on-target potency, off-target binding, and cellular consequences must be carefully considered.

Logical_Framework cluster_Inputs Experimental Inputs cluster_Analysis Data Analysis & Interpretation cluster_Outputs Assessment Outcome On_Target_Assay On-Target Potency (e.g., CHD1L ATPase Assay) Selectivity_Index Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) On_Target_Assay->Selectivity_Index Correlation Correlate Target Engagement (CETSA, NanoBRET) with Cellular Phenotype On_Target_Assay->Correlation Off_Target_Screen Off-Target Screening (Kinome Scan, Proteomics) Off_Target_Screen->Selectivity_Index Pathway_Analysis Transcriptomic Pathway Analysis (RNA-seq) Off_Target_Screen->Pathway_Analysis Cellular_Assays Cellular Phenotypic Assays (Viability, Apoptosis) Cellular_Assays->Correlation Safety_Profile Predicted Safety Profile Selectivity_Index->Safety_Profile MOA Mechanism of Action (On- and Off-Target) Correlation->MOA Pathway_Analysis->MOA Lead_Optimization Guide for Lead Optimization Safety_Profile->Lead_Optimization MOA->Lead_Optimization

Logical Framework for Interpreting Off-Target Data.

References

Application Notes & Protocols: Evaluating CHD1L Inhibitor-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L) is a chromatin remodeling enzyme that plays a critical role in the DNA Damage Response (DDR).[1][2] By relaxing chromatin at sites of DNA damage, CHD1L facilitates access for repair machinery, promoting cell survival.[1][3] In many cancers, CHD1L is overexpressed, contributing to tumor progression, therapy resistance, and the suppression of apoptosis.[3][4][5] Consequently, inhibiting CHD1L is a promising therapeutic strategy to re-sensitize cancer cells to apoptosis.

These application notes provide a comprehensive guide to the key methodologies used to quantify and characterize apoptosis induced by CHD1L inhibitors. A multi-assay approach is recommended to robustly validate inhibitor efficacy, from early membrane changes to late-stage DNA fragmentation.

Analysis of Early Apoptotic Events: Phosphatidylserine (PS) Externalization

One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8][9] It is typically co-stained with a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This protocol is adapted for cells grown in culture and treated with a CHD1L inhibitor.

Materials:

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[10][11]

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes (5 mL)

  • Cell culture plates and CHD1L inhibitor of interest

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of the CHD1L inhibitor (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 12, 24, or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).[12]

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.[12]

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve membrane integrity.[12] Avoid harsh trypsinization. Collect cells by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media.[12][13] After the final wash, carefully aspirate the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10][12]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[10][13]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[10][14]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[10][13]

    • Add 5 µL of PI staining solution.[12]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10][13]

  • Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[13] Set up compensation and quadrants using unstained, single-stained, and positive control cells.[10]

Data Interpretation:

  • Annexin V- / PI-: Live, healthy cells.[10]

  • Annexin V+ / PI-: Early apoptotic cells.[10]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[10]

  • Annexin V- / PI+: Necrotic cells.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Treat Cells with CHD1L Inhibitor harvest Harvest Adherent & Suspension Cells start->harvest wash Wash 2x with cold PBS harvest->wash resuspend Resuspend in 1x Binding Buffer wash->resuspend aliquot Aliquot 100 µL of Cell Suspension resuspend->aliquot add_annexin Add Annexin V-FITC (Incubate 15 min, dark) aliquot->add_annexin add_pi Add PI & 400 µL Binding Buffer add_annexin->add_pi analyze Analyze by Flow Cytometry (within 1 hour) add_pi->analyze interpret Gate Populations: - Live - Early Apoptotic - Late Apoptotic analyze->interpret

Analysis of Mitochondrial Integrity: The Intrinsic Pathway

Inhibition of CHD1L can lead to unresolved DNA damage, triggering the intrinsic (or mitochondrial) pathway of apoptosis.[3] A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), which precedes the release of pro-apoptotic factors like cytochrome c.[15][16][17]

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a cationic dye that differentially accumulates in mitochondria based on their membrane potential.[16][18] In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[16][18] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[16][18] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • JC-1 Dye

  • Cell culture medium

  • PBS

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the CHD1L inhibitor and controls as described previously.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution at the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium.

  • Analysis:

    • Flow Cytometry: Analyze cells, detecting green fluorescence (e.g., FITC channel, ~529 nm) and red fluorescence (e.g., PE channel, ~590 nm).

    • Fluorescence Microscopy: Visualize cells immediately. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.

    • Plate Reader: Measure fluorescence intensity at both emission wavelengths.

Data Interpretation: A decrease in the red/green fluorescence intensity ratio is indicative of a loss of mitochondrial membrane potential and an increase in apoptosis.

Measurement of Caspase Activation: The Point of No Return

Caspases are a family of proteases that are central to the execution of apoptosis.[6][19][20] They are activated in a cascade, with initiator caspases (like caspase-9 for the intrinsic pathway) activating effector caspases (like caspase-3 and -7).[21] Measuring the activity of these caspases is a direct indicator of apoptosis.

Experimental Protocol: Luminescent Caspase-Glo® 3/7 Assay

This is a simple, plate-based assay that measures caspase-3 and -7 activities. The reagent contains a luminogenic caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled, multi-well plates suitable for luminescence

  • Plate-reading luminometer

Procedure:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the CHD1L inhibitor and controls.

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.

    • Mix the contents by gentle orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation: An increase in relative luminescence units (RLU) compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

G CHD1Li CHD1L Inhibitor CHD1L CHD1L CHD1Li->CHD1L Inhibition DNA_Damage Unresolved DNA Damage CHD1L->DNA_Damage Facilitates Repair p53 p53 Activation DNA_Damage->p53 BaxBak Bax/Bak Activation p53->BaxBak Mito Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Analysis of Late Apoptotic Events: DNA Fragmentation

A terminal event in apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[6][22] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect these DNA strand breaks.[23][24]

Experimental Protocol: TUNEL Assay with Fluorescence Detection

This method uses the TdT enzyme to incorporate fluorescently labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[22][25][26]

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)[22]

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-appropriate microplates and treat with the CHD1L inhibitor and controls.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.[22][25]

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature to allow the enzyme to access the nucleus.[22]

  • TUNEL Reaction:

    • Wash cells again with PBS or deionized water.

    • Prepare the TUNEL reaction mixture according to the kit's protocol (mix TdT enzyme with the labeled nucleotide solution).

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[25][27]

  • Staining and Mounting:

    • Wash cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a dye like DAPI.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (apoptotic) will exhibit bright fluorescence, while non-apoptotic nuclei will only show the counterstain.

Data Interpretation: The percentage of TUNEL-positive cells can be quantified by counting cells across several random fields of view. An increased percentage of positive cells in treated samples indicates apoptosis.

Data Presentation: Summarizing Quantitative Results

For effective comparison and reporting, quantitative data should be summarized in tables.

Table 1: Dose-Dependent Induction of Apoptosis by CHD1L Inhibitor-X Measured by Annexin V/PI Staining

Treatment (24h)Concentration (µM)% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle (DMSO)094.5 ± 2.13.1 ± 0.81.9 ± 0.5
Inhibitor-X0.185.2 ± 3.59.8 ± 1.23.5 ± 0.9
Inhibitor-X1.060.7 ± 4.225.4 ± 2.811.3 ± 2.1
Inhibitor-X10.025.1 ± 5.648.9 ± 4.522.7 ± 3.8
Staurosporine1.015.8 ± 3.935.1 ± 5.145.2 ± 6.0
Data are presented as mean ± SD from three independent experiments.

Table 2: Caspase-3/7 Activity in Cells Treated with CHD1L Inhibitor-X

Treatment (12h)Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (DMSO)01.0
Inhibitor-X0.11.8 ± 0.2
Inhibitor-X1.04.5 ± 0.6
Inhibitor-X10.09.2 ± 1.1
Data are presented as mean ± SD from three independent experiments.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in CHD1L assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in assays involving Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L).

Frequently Asked Questions (FAQs) - General

Q1: Why are my CHD1L expression levels inconsistent across different experiments?

A1: Inconsistent CHD1L expression can stem from several factors:

  • Cell Culture Conditions: CHD1L expression can be influenced by cell density, passage number, and stimulation with growth factors. For instance, Glial Cell Line-Derived Neurotrophic Factor (GDNF) signaling can activate CHD1L expression in spermatogonial stem cells.[1] Ensure culture conditions are standardized across all experiments.

  • Sample Handling: CHD1L is involved in the DNA damage response.[2][3] Variations in sample collection and lysis procedures can induce stress and alter CHD1L levels. Maintain consistency in sample handling and processing times.

  • Protein Degradation: Ensure that lysis buffers contain fresh protease inhibitors to prevent CHD1L degradation.

  • Transcriptional Regulation: CHD1L expression is upregulated in many cancers and is associated with tumor progression.[2][4][5] The cellular context and disease state can significantly impact its baseline expression.

Q2: I am seeing different results for CHD1L's interaction with PARP1. What could be the cause?

A2: The interaction between CHD1L and PARP1 is often dependent on PARylation, which occurs in response to DNA damage.[3][6][7]

  • DNA Damage Induction: If you are studying this interaction, ensure your method for inducing DNA damage (e.g., with H₂O₂ or MMS) is applied consistently.[7]

  • Cell Cycle State: The activity of DNA repair pathways can be cell-cycle dependent. Synchronizing your cells before treatment may reduce variability.

  • Antibody Choice: The specific epitopes recognized by your CHD1L or PARP1 antibodies could be masked by post-translational modifications or protein-protein interactions, affecting immunoprecipitation efficiency.

Troubleshooting Guide: Western Blot for CHD1L

Western blotting is used to detect CHD1L protein levels. Inconsistencies often manifest as weak signals, high background, or non-specific bands.

Problem 1: Weak or No CHD1L Signal

Possible Cause Solution Citation
Low Target Protein Concentration Increase the amount of protein loaded per well. Consider using immunoprecipitation to enrich for CHD1L before loading. Use a positive control lysate known to express CHD1L.
Inefficient Protein Transfer Verify transfer by staining the membrane with Ponceau S. For large proteins like CHD1L, optimize transfer time and voltage. Ensure no air bubbles are present between the gel and membrane.[8][9]
Suboptimal Antibody Concentration The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution. Increase the incubation time (e.g., overnight at 4°C).[10]
Inactive Antibody or Reagents Ensure primary and secondary antibodies have not expired and have been stored correctly. Use freshly prepared buffers and substrates.[9]

Problem 2: High Background on the Blot

Possible Cause Solution Citation
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature). Increase the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA).
Excessive Antibody Concentration Too much primary or secondary antibody can increase non-specific binding. Reduce the antibody concentration.[8][9]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween 20 (0.1-0.2%) to the wash buffer.[8][11]
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulates that can cause a speckled background.
Logical Troubleshooting: Weak or No Western Blot Signal

This decision tree helps diagnose the root cause of a weak or absent CHD1L band.

WB_Troubleshooting start Weak or No CHD1L Signal check_transfer Check Ponceau S Stain on Membrane start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok check_positive_ctrl Run Positive Control (e.g., Overexpression Lysate) transfer_ok->check_positive_ctrl Yes optimize_transfer Result: Optimize Transfer (Time, Voltage, Buffer) transfer_ok->optimize_transfer No ctrl_ok Positive Control Visible? check_positive_ctrl->ctrl_ok check_ab Titrate Primary Antibody (Increase Concentration) ctrl_ok->check_ab Yes low_expression Result: Low Expression (Increase Protein Load or Enrich Sample via IP) ctrl_ok->low_expression No ab_ok Signal Improves? check_ab->ab_ok bad_antibody Result: Antibody Issue (Check Storage, Use New Aliquot/Antibody) ab_ok->bad_antibody No success Problem Solved ab_ok->success Yes

Caption: Troubleshooting logic for weak Western Blot signals.

Troubleshooting Guide: Immunoprecipitation (IP/Co-IP) for CHD1L

IP and Co-IP assays are used to isolate CHD1L and its binding partners, such as PARP1.[6]

Problem 1: Low Yield of Immunoprecipitated CHD1L (Bait)

Possible Cause Solution Citation
Antibody Not Suitable for IP Use an antibody that is validated for IP. Polyclonal antibodies often work better as they recognize multiple epitopes.[12]
Insufficient Antibody Titrate the antibody to determine the optimal amount. Typically 1-5 µg is used, but this can vary.[13]
Incorrect Lysis Buffer The lysis buffer may be too harsh, denaturing the antibody epitope. Test different lysis buffers with varying salt and detergent concentrations.[14]
Antigen Degradation Always add fresh protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice at all times.[12]

Problem 2: Binding Partner Not Detected in Co-IP (Prey)

Possible Cause Solution Citation
Interaction is Weak or Transient Use a gentle lysis buffer with lower salt (e.g., 100-150 mM NaCl) and non-ionic detergent concentrations. Consider in vivo cross-linking with formaldehyde before lysis.[12][15]
Wash Conditions are Too Harsh The protein-protein interaction may be disrupted during washes. Reduce the number of washes or lower the salt/detergent concentration in the wash buffer.[14]
Binding Partner Not Expressed Confirm the expression of the prey protein in your input lysate via Western Blot.[14]
Antibody Obstructs Interaction The antibody binding to CHD1L may sterically hinder the interaction with its partner. Try a different CHD1L antibody that targets a different domain.[14]
Troubleshooting Guide: Chromatin Immunoprecipitation (ChIP) for CHD1L

ChIP assays identify the DNA regions to which CHD1L binds. CHD1L is recruited to sites of DNA damage and pluripotent loci.[6]

Problem 1: Low DNA Yield After Immunoprecipitation

Possible Cause Solution Citation
Insufficient Starting Material Not enough cells were used. For optimal results, use at least 5-10 µg of chromatin per IP.[13]
Inefficient Cross-linking Over-crosslinking can mask epitopes. Optimize formaldehyde cross-linking time (typically 10-15 minutes). Incomplete cross-linking reversal will also lead to low DNA yield.[13][15]
Ineffective Cell Lysis Ensure complete cell and nuclear lysis to release chromatin. This can be checked microscopically.
Poor Chromatin Shearing Chromatin must be fragmented to an optimal size (200-1000 bp). Optimize sonication or enzymatic digestion conditions. Under-fragmented chromatin IPs poorly.[13]

Problem 2: High Background Signal in Negative Control (IgG)

Possible Cause Solution Citation
Too Much Antibody or Chromatin Excessive antibody or chromatin can lead to non-specific binding. Reduce the amount of antibody (e.g., 1 µl of normal IgG) and use no more than 15 µg of chromatin per IP.[13]
Non-specific Binding to Beads Pre-clear the chromatin lysate by incubating it with beads before adding any antibody. This removes proteins that non-specifically bind to the beads.
Incomplete Washing Increase the number of washes after immunoprecipitation. Use wash buffers with increasing stringency (salt concentration).
Contaminated Reagents Use dedicated, sterile reagents for PCR to avoid contamination that can amplify in no-template controls.
Protocols and Methodologies
Protocol 1: Western Blot for CHD1L
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load 20-40 µg of protein lysate onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with an anti-CHD1L antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Lyse cells and nuclei to release chromatin.

  • Chromatin Shearing: Sonicate the chromatin or use micrococcal nuclease to fragment it into 200-1000 bp pieces.

  • Immunoprecipitation: Pre-clear chromatin with Protein A/G beads. Incubate overnight at 4°C with an anti-CHD1L antibody or a negative control IgG.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution: Elute the complexes from the beads.

  • Reverse Cross-links: Reverse the formaldehyde cross-links by heating at 65°C with high salt. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis: Analyze the purified DNA using qPCR with primers for specific target loci or by sequencing (ChIP-seq).

Visualizations: Workflows and Pathways
CHD1L in DNA Damage Response

CHD1L is recruited by PARP1 to sites of DNA single-strand breaks (SSBs). It acts as a chromatin remodeler to relax the chromatin structure, facilitating access for DNA repair machinery.[2][3][7]

DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARP1 synthesizes PAR chains PARP1->PARylation CHD1L_Recruitment CHD1L is recruited via its Macro domain PARylation->CHD1L_Recruitment binds to PAR Chromatin_Relax CHD1L relaxes chromatin structure CHD1L_Recruitment->Chromatin_Relax Repair_Factors Recruitment of BER Factors (e.g., XRCC1, Polβ) Chromatin_Relax->Repair_Factors facilitates access Repair DNA Repair Repair_Factors->Repair

Caption: Role of CHD1L in the PARP1-mediated DNA repair pathway.

General Experimental Workflow for Co-Immunoprecipitation

This diagram outlines the key steps in a Co-IP experiment designed to test the interaction between a bait protein (e.g., CHD1L) and a prey protein.

Caption: Standard workflow for a Co-Immunoprecipitation (Co-IP) experiment.

References

Technical Support Center: Refinement of CHD1L Inhibitor Delivery Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of Chromodomain Helicase DNA-binding protein 1-Like (CHD1L) inhibitor delivery methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective delivery of CHD1L inhibitors using nanoparticle-based systems.

Frequently Asked Questions (FAQs)

Q1: Why is nanoparticle-mediated delivery being explored for CHD1L inhibitors?

A1: CHD1L is an oncogene implicated in tumor progression, metastasis, and multidrug resistance in various cancers.[1][2][3] While potent small molecule inhibitors of CHD1L have been developed, nanoparticle delivery systems offer the potential to improve their therapeutic index.[1][4] Advantages of nanoparticle delivery include enhanced solubility of hydrophobic drugs, improved permeability across biological barriers, prolonged circulation time, and the possibility of targeted delivery to tumor tissues, which can reduce off-target toxicity.[4][5]

Q2: What types of nanoparticles are suitable for delivering CHD1L inhibitors?

A2: Several types of nanoparticles can be adapted for CHD1L inhibitor delivery. The choice of nanoparticle depends on the physicochemical properties of the specific inhibitor and the desired therapeutic outcome. Common platforms include:

  • Polymeric nanoparticles: These are versatile and can be formulated from a variety of polymers to encapsulate both hydrophobic and hydrophilic drugs.[5][6] They offer controlled release profiles and can be surface-modified for targeted delivery.[6]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate aqueous or lipid-soluble drugs.[7] Liposomes are biocompatible and have been used in several FDA-approved cancer therapies.[7]

  • Inorganic nanoparticles: Materials like gold or silica can also be used, offering unique properties for imaging and therapy (theranostics).[8]

Q3: What are the critical quality attributes to consider when developing a CHD1L inhibitor nanoformulation?

A3: Key quality attributes for a CHD1L inhibitor nanoformulation include:

  • Particle Size and Polydispersity Index (PDI): Nanoparticles intended for cancer therapy are typically in the range of 50-200 nm to take advantage of the enhanced permeability and retention (EPR) effect in tumors.[7] A low PDI indicates a uniform particle size distribution, which is crucial for consistent performance.

  • Drug Loading Content and Encapsulation Efficiency: High drug loading is desirable to minimize the amount of carrier material administered.[9][10] Encapsulation efficiency measures the percentage of the initial drug that is successfully incorporated into the nanoparticles.[11]

  • Surface Charge (Zeta Potential): The surface charge affects the stability of the nanoparticle suspension and its interaction with biological components.[12]

  • In Vitro Release Profile: This determines the rate at which the CHD1L inhibitor is released from the nanoparticle under physiological conditions.

Q4: How does CHD1L function, and how do inhibitors work?

A4: CHD1L is an ATP-dependent chromatin remodeling enzyme.[13][14] Its overexpression in cancer is associated with poor prognosis.[3] CHD1L is involved in processes that drive tumor progression, including the epithelial-mesenchymal transition (EMT) and DNA damage repair.[2][13] The first-in-class inhibitors of CHD1L, such as OTI-611, act by allosterically inhibiting its ATPase activity, which traps CHD1L on chromatin and prevents its function.[15] This leads to the suppression of malignant gene expression and can induce a form of programmed cell death known as PARthanatos.[15][16]

Signaling and Experimental Workflow Diagrams

CHD1L_Signaling_Pathway cluster_0 CHD1L-Mediated Oncogenic Signaling CHD1L CHD1L (Chromatin Remodeler) Wnt_TCF Wnt/TCF Pathway CHD1L->Wnt_TCF activates DNA_Repair DNA Damage Repair CHD1L->DNA_Repair participates in CellCycle G1/S Phase Progression CHD1L->CellCycle promotes EMT Epithelial-Mesenchymal Transition (EMT) Wnt_TCF->EMT Metastasis Metastasis & Invasion EMT->Metastasis DrugResistance Drug Resistance (e.g., PARP inhibitors) DNA_Repair->DrugResistance Proliferation Cell Proliferation CellCycle->Proliferation Nanoparticle_Workflow cluster_1 Experimental Workflow for CHD1L Inhibitor Nanoparticle Delivery Formulation 1. Nanoparticle Formulation (e.g., Self-Assembly) Characterization 2. Physicochemical Characterization (Size, Zeta, Drug Loading) Formulation->Characterization InVitro 3. In Vitro Evaluation (Cytotoxicity, Cellular Uptake) Characterization->InVitro InVivo 4. In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo DataAnalysis 5. Data Analysis & Refinement InVivo->DataAnalysis DataAnalysis->Formulation Iterative Refinement

References

Addressing batch-to-batch variability of CHD1L inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the batch-to-batch variability of Chromodomain Helicase DNA-binding Protein 1-Like (CHD1L) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is CHD1L and why is it a therapeutic target?

A1: Chromodomain Helicase DNA-binding Protein 1-Like (CHD1L) is a chromatin remodeling enzyme that has been identified as an oncogene.[1] Its overexpression is linked to poor prognosis and metastasis in various cancers, including colorectal and breast cancer.[1][2] CHD1L is involved in critical cancer-driving pathways such as Wnt/β-catenin and PI3K/AKT.[1][2] Therefore, inhibiting CHD1L is a promising therapeutic strategy for cancer treatment.[3][4]

Q2: What are the main causes of batch-to-batch variability in small molecule inhibitors like those for CHD1L?

A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors, including:

  • Purity: Differences in the purity profile, including the presence of impurities or contaminants from the synthesis process. Even small amounts of impurities can significantly impact the inhibitor's activity.[5]

  • Solubility: Variations in the crystalline form or salt form of the compound can affect its solubility, leading to inconsistencies in the effective concentration in assays.

  • Stability: Degradation of the compound due to improper storage or handling can result in reduced potency.

  • Weighing and Dispensing Errors: Inaccurate measurement of the compound can lead to incorrect stock solution concentrations.

Q3: How can I assess the quality and consistency of a new batch of a CHD1L inhibitor?

A3: It is crucial to perform quality control checks on each new batch. Recommended analyses include:

  • Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of the compound.

  • Potency Verification: Determine the half-maximal inhibitory concentration (IC50) of the new batch in a validated CHD1L enzymatic assay and compare it to the value from previous batches or the supplier's certificate of analysis.

  • Solubility Confirmation: Visually inspect the solubility of the compound in your chosen solvent at the desired stock concentration.

Q4: What are the best practices for preparing and storing CHD1L inhibitor stock solutions?

A4: To ensure the stability and consistency of your CHD1L inhibitors:

  • Solvent Selection: Use a high-purity, anhydrous solvent recommended for the specific inhibitor, most commonly dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Allow the inhibitor vial to come to room temperature before opening to prevent condensation. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the compound in the appropriate solvent.[6]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C in tightly sealed vials.[6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in the CHD1L ATPase Assay
Potential Cause Recommended Action
Inhibitor Integrity - Verify the purity and identity of the inhibitor batch using HPLC or LC-MS.- Prepare a fresh stock solution from a new aliquot or a different batch.
Assay Component Variability - Use a consistent source and lot of recombinant CHD1L enzyme, ATP, and substrate (e.g., mononucleosome).- Ensure all reagents are properly stored and have not expired.
Experimental Error - Review pipetting techniques and ensure accurate serial dilutions.- Confirm that the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
Instrument Malfunction - Check the plate reader settings for correct excitation and emission wavelengths for the detection reagent.- Run a standard curve for the detection reagent to ensure a linear response.
Issue 2: High Variability in 3D Tumor Organoid Cytotoxicity Assays
Potential Cause Recommended Action
Organoid Size and Density - Optimize the initial cell seeding density to ensure uniform organoid size across wells.[7]- Use imaging to confirm consistent organoid morphology before adding the inhibitor.
Inhibitor Penetration - Increase the incubation time to allow for better penetration of the inhibitor into the organoid core.- Gently agitate the plate during incubation if compatible with the assay.
Assay Endpoint - Ensure the chosen viability assay (e.g., CellTiter-Glo® 3D) is suitable for 3D cultures and that the lysis/reagent incubation step is sufficient to penetrate the organoids.[8]
Edge Effects - Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Maintain proper humidity in the incubator.
Issue 3: Poor Reproducibility in Cancer Stem Cell (CSC) Stemness Assays (Clonogenic Assay)
Potential Cause Recommended Action
Cell Seeding - Ensure a single-cell suspension before plating to avoid cell clumps, which can lead to overestimated colony numbers.- Optimize the cell seeding density; too few cells may not form colonies, while too many can lead to fusion.
Inhibitor Stability in Media - Replenish the media with fresh inhibitor at regular intervals (e.g., every 2-3 days) to maintain a consistent concentration, as some compounds may be unstable in culture media over time.[6]
Colony Counting - Use a consistent and unbiased method for colony counting. Automated image analysis is preferred over manual counting to reduce subjectivity.- Define a minimum colony size to be included in the count.
Off-Target Effects - At high concentrations, the inhibitor may have off-target effects that influence cell proliferation independent of CHD1L inhibition.[9][10][11] Perform dose-response experiments and use the lowest effective concentration.

Quantitative Data Summary

The following tables provide example IC50 values for CHD1L inhibitors from published studies. These can be used as a reference to compare the potency of different batches. Significant deviations from these values may indicate a problem with the inhibitor batch or the experimental setup.

Table 1: Enzymatic Inhibition of cat-CHD1L [12]

CompoundIC50 (µM)
6.5 1.8 ± 0.2
6.11 2.5 ± 0.3
6.13 1.2 ± 0.1
6.31 1.9 ± 0.2

Table 2: Cytotoxicity in SW620 Tumor Organoids [12]

CompoundIC50 (µM)
6.5 1.5 ± 0.1
6.11 2.1 ± 0.2
6.13 1.1 ± 0.1
6.31 1.7 ± 0.2

Table 3: Inhibition of Cancer Stem Cell Colony Formation in SW620 Cells [12]

CompoundIC50 (µM)
6.5 0.8 ± 0.1
6.11 1.2 ± 0.2
6.13 0.5 ± 0.1
6.31 0.3 ± 0.05

Experimental Protocols

Protocol 1: CHD1L ATPase Inhibition Assay

This protocol is adapted from previously described methods.[6][13][14]

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing 100 nM of the catalytic domain of CHD1L (cat-CHD1L) and 200 nM of mononucleosome in a buffer (50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).

  • Inhibitor Addition: Add the CHD1L inhibitor at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.

  • Initiation: Start the reaction by adding ATP to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection: Add a phosphate sensor to quantify the ATPase activity according to the manufacturer's instructions.

  • Data Analysis: Measure the signal on a plate reader and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: 3D Tumor Organoid Cytotoxicity Assay

This protocol is based on established procedures.[6][13][15]

  • Organoid Formation: Seed cancer cells (e.g., SW620) in ultra-low attachment 96-well plates to allow for the formation of tumor organoids over 72 hours.

  • Inhibitor Treatment: Treat the established organoids with a serial dilution of the CHD1L inhibitor for 72 hours. Include a vehicle control (e.g., 0.5% DMSO).

  • Viability Assessment: Add a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.

  • Lysis and Incubation: Mix thoroughly to ensure lysis of the organoids and incubate according to the manufacturer's protocol to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.

Protocol 3: Cancer Stem Cell (CSC) Stemness Clonogenic Assay

This protocol is adapted from published methods.[2][6]

  • Cell Plating: Plate a low density of cancer cells (e.g., 200-1000 cells/well) in a 6-well plate to allow for the formation of distinct colonies.

  • Inhibitor Treatment: Treat the cells with the CHD1L inhibitor at various concentrations.

  • Long-Term Culture: Culture the cells for 10-14 days, replacing the media with fresh inhibitor every 2-3 days.

  • Colony Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Quantification: Wash the plates and allow them to dry. Count the number of colonies (manually or using an automated colony counter).

  • Data Analysis: Calculate the percent inhibition of colony formation for each concentration and determine the IC50 value.

Visualizations

CHD1L_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CHD1L CHD1L Akt->CHD1L activates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Gene_Expression Oncogenic Gene Expression CHD1L->Gene_Expression regulates TCF_LEF->Gene_Expression regulates Proliferation Proliferation, Metastasis, Survival Gene_Expression->Proliferation CHD1L_Inhibitor CHD1L Inhibitor CHD1L_Inhibitor->CHD1L inhibits

Caption: CHD1L signaling pathways in cancer.

Experimental_Workflow QC Quality Control Purity Purity/Identity Check (HPLC, LC-MS) QC->Purity Stock_Prep Prepare Stock Solution Purity->Stock_Prep Enzyme_Assay CHD1L ATPase Inhibition Assay Stock_Prep->Enzyme_Assay Cell_Assay Cell-Based Assays Stock_Prep->Cell_Assay Compare Compare IC50 to Reference Values Enzyme_Assay->Compare Organoid_Assay 3D Tumor Organoid Cytotoxicity Assay Cell_Assay->Organoid_Assay CSC_Assay CSC Stemness Clonogenic Assay Cell_Assay->CSC_Assay Organoid_Assay->Compare CSC_Assay->Compare Pass Batch Approved for Use Compare->Pass Consistent Fail Troubleshoot/ Contact Supplier Compare->Fail Inconsistent

Caption: Workflow for validating a new batch of CHD1L inhibitor.

Troubleshooting_Logic Check_Inhibitor Check Inhibitor Integrity Fresh_Stock Prepare Fresh Stock Check_Inhibitor->Fresh_Stock Suspected Check_Reagents Check Assay Reagents Check_Inhibitor->Check_Reagents OK Fresh_Stock->Check_Reagents New_Reagents Use New Reagents/Lots Check_Reagents->New_Reagents Suspected Check_Protocol Review Protocol Execution Check_Reagents->Check_Protocol OK New_Reagents->Check_Protocol Refine_Technique Refine Pipetting/ Cell Culture Technique Check_Protocol->Refine_Technique Error Found Check_Instrument Check Instrument Settings Check_Protocol->Check_Instrument OK Resolved Problem Resolved Refine_Technique->Resolved Calibrate Calibrate Instrument Check_Instrument->Calibrate Incorrect Contact_Support Contact Technical Support Check_Instrument->Contact_Support OK Calibrate->Resolved

Caption: Logical flow for troubleshooting inconsistent results.

References

How to handle CHD1L inhibitor precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle issues related to CHD1L inhibitor precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My CHD1L inhibitor precipitated after I added it to my cell culture media. What is the common cause for this?

A1: CHD1L inhibitors, particularly those with a pyrimidine-based scaffold, often exhibit low aqueous solubility.[1][2] Precipitation upon addition to aqueous-based cell culture media is a common issue. This is primarily due to the hydrophobic nature of many small molecule inhibitors. While they may dissolve readily in organic solvents like dimethyl sulfoxide (DMSO), their limited solubility in water-based solutions can cause them to fall out of solution when diluted.

Q2: What is the recommended solvent for dissolving CHD1L inhibitors?

A2: The most commonly used solvent for dissolving CHD1L inhibitors is DMSO.[3] For example, the well-characterized CHD1L inhibitor OTI-611 (also known as 6.11) is soluble in DMSO at concentrations as high as 94 mg/mL (198.98 mM), but it is insoluble in water.[4] It is crucial to use a high-purity, anhydrous grade of DMSO to prepare your stock solutions.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is recommended, with many studies using concentrations as low as 0.1%.[5][6] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.[7]

Q4: Can I prepare a low-concentration stock of my CHD1L inhibitor directly in an aqueous buffer or media?

A4: It is generally not recommended to prepare initial stock solutions of hydrophobic inhibitors in aqueous solutions, as this will likely lead to precipitation. The best practice is to first create a high-concentration stock solution in an appropriate organic solvent like DMSO.[8] Subsequent dilutions to the final working concentration should then be made in the cell culture medium.

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Adding the CHD1L Inhibitor to the Media

This is a common sign of poor aqueous solubility. Follow these steps to troubleshoot this issue:

Troubleshooting Workflow

A Start: Inhibitor Precipitates in Media B Prepare a High-Concentration Stock in 100% DMSO A->B C Serially Dilute in 100% DMSO to an Intermediate Concentration B->C D Add Small Volume of Intermediate Stock to Pre-warmed Media with Vortexing C->D E Visually Inspect for Precipitation D->E F Precipitate Still Present? E->F G Further Dilute Intermediate Stock in DMSO F->G Yes J No Precipitate: Proceed with Experiment F->J No G->D H Use a Lower Final Concentration of Inhibitor G->H I Consider Reformulation Strategies H->I cluster_0 Experimental Workflow cluster_1 Simplified Signaling Pathway A CHD1L Inhibitor (Powder) B Dissolve in 100% DMSO (10 mM Stock) A->B C Dilute in Pre-warmed Media B->C D Treat Cells C->D E CHD1L Inhibitor F CHD1L E->F Inhibits G Chromatin Remodeling F->G Promotes H Gene Expression G->H Regulates I Cell Proliferation / Survival H->I Affects

References

CHD1L Chromatin Remodeling Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing CHD1L in chromatin remodeling assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Section 1: CHD1L Protein and Activity

Q1: My purified CHD1L protein shows low or no ATPase/remodeling activity. What are the common causes?

A1: Several factors can contribute to low CHD1L activity:

  • Autoinhibition: CHD1L has a C-terminal macrodomain that binds to its ATPase motor, inhibiting the enzyme in the absence of its substrate.[1] This autoinhibition must be released for activity.

  • Activation Requirement: The remodeling activity of CHD1L is dependent on Poly(ADP-ribose) (PAR) synthesis by PARP enzymes, particularly PARP1.[2][3] The macrodomain of CHD1L binds to PAR chains, which triggers a conformational change that releases autoinhibition and activates the enzyme.[4][5] Ensure that your assay includes a system for PARylation if you are using full-length, autoinhibited CHD1L.

  • Protein Integrity and Stability: Like many ATP-dependent chromatin remodelers, CHD1L can be prone to aggregation or degradation. Ensure proper protein folding and storage conditions. Consider running a quality control check (e.g., SDS-PAGE, Western Blot) to verify the integrity of your purified protein.

  • Mutations: The ATPase domain is critical for function. An ATPase-dead mutation, such as E165Q, completely abolishes the protein's role in processes like DNA damage response, demonstrating the necessity of this domain for its activity.[6][7]

Q2: How do post-translational modifications (PTMs) affect CHD1L activity?

A2: The most critical PTM for CHD1L activation is PARylation, which is synthesized by PARP1.[4][8] CHD1L is recruited to DNA damage sites and activated through the binding of its macrodomain to PAR chains on PARylated proteins (including PARP1 itself).[9][10] This interaction is essential to release the autoinhibited state and allow the ATPase motor to engage with the nucleosome.[1][4] Assays involving full-length CHD1L must account for this PAR-dependent activation mechanism. Other PTMs can broadly affect protein stability, localization, and interactions, which could indirectly influence CHD1L function.[11][12]

Q3: My CHD1L construct is active, but the results are inconsistent. What could be the issue?

A3: Inconsistent results can stem from variability in protein preparations.

  • Batch-to-Batch Variation: Ensure consistent purity and concentration across different protein batches.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles, which can reduce enzymatic activity. Aliquot your purified protein into single-use volumes.

  • Construct Design: Truncated versions of CHD1L lacking the autoinhibitory macrodomain might exhibit different basal activities and regulatory requirements compared to the full-length protein.[1] Be consistent with the construct you are using.

Section 2: Nucleosome Substrate and Chromatin Assembly

Q1: I'm not observing efficient nucleosome sliding. Could the problem be my nucleosome substrate?

A1: Yes, the quality and characteristics of the nucleosome substrate are critical.

  • Nucleosome Quality: The assembly of nucleosomes is a common bottleneck.[13] Use high-quality, purified histones and DNA. Proper salt gradient dialysis is crucial for correct reconstitution.[13][14] Verify the homogeneity and stoichiometry of your assembled nucleosomes using native PAGE or analytical ultracentrifugation.[15]

  • DNA Sequence: CHD1L activity can be influenced by the underlying DNA sequence.[16] The Widom 601 sequence is a strong positioning sequence often used to generate homogenous starting populations of nucleosomes.[17][18] However, CHD1L shows a preference for sliding nucleosomes away from regions with fewer TpA dinucleotide steps.[17] The presence of features like poly(dA:dT) tracts can also influence sliding directionality and efficiency.[16]

  • Linker DNA: The presence and length of extranucleosomal linker DNA are important. CHD1 and related remodelers often require linker DNA to bind and initiate remodeling.[14] Assays using mononucleosomes should typically include 20-80 bp of linker DNA on at least one side.[18][19]

  • Substrate Integrity: DNA mismatches or single-nucleotide insertions within the nucleosome can severely perturb sliding activity, suggesting that CHD1L relies on the integrity of the DNA duplex.[16]

Q2: How do I perform and validate in vitro chromatin assembly?

A2: In vitro chromatin assembly is essential for creating substrates that mimic the physiological context.

  • Method: The most common method is salt gradient dialysis, where purified histone octamers are mixed with DNA in a high-salt buffer, and the salt concentration is gradually lowered, allowing nucleosomes to form.[13]

  • Quality Control: After assembly, it is crucial to perform quality control. This can be done by:

    • Native Polyacrylamide Gel Electrophoresis (PAGE): To check for the formation of mononucleosomes and the absence of free DNA.[15]

    • Micrococcal Nuclease (MNase) Digestion: Partial MNase digestion should yield a characteristic ladder pattern, with the most prominent band at ~147 bp, corresponding to the DNA protected by the histone core.[6][10]

    • Atomic Force Microscopy (AFM) or Electron Microscopy: For direct visualization of nucleosomes and chromatin fibers.[15]

Section 3: Assay Conditions and Data Interpretation

Q1: What are the optimal conditions for a nucleosome sliding assay with CHD1L?

A1: Optimal conditions can vary, but published protocols provide a good starting point. Key parameters to consider are enzyme and substrate concentrations, ATP concentration, and buffer composition.

ComponentTypical Concentration RangeReference(s)
Nucleosome5 nM - 150 nM[1][17][19]
CHD1L Enzyme10 nM - 100 nM[17][18]
ATP2 mM - 2.5 mM[17][19]
MgCl₂5 mM[17][19]
KCl or NaCl50 mM - 100 mM[17][19]
DTT1 mM - 5 mM[17][19]
BSA0.1 mg/ml[17][19]

Note: These values are starting points. It is crucial to optimize these concentrations for your specific enzyme preparation and substrate. For instance, a Km/Kcat analysis can provide insights into the enzyme's activity under different substrate concentrations.[1]

Q2: My Chromatin Immunoprecipitation (ChIP) assay for CHD1L has high background or no signal. How can I troubleshoot this?

A2: ChIP assays are complex and prone to issues. Here are common troubleshooting steps:

  • High Background:

    • Antibody Concentration: Use the optimal amount of antibody; too much can lead to non-specific binding.[20][21] Titrate your antibody to find the best signal-to-noise ratio.

    • Washing Steps: Increase the number or stringency of washes to remove non-specifically bound proteins.[20]

    • Blocking/Pre-clearing: Pre-clear the chromatin with beads before adding the specific antibody to reduce non-specific binding to the beads themselves.[20]

  • No/Low Signal:

    • Antibody Quality: Ensure you are using a ChIP-validated antibody for CHD1L.[21][22]

    • Chromatin Fragmentation: Optimize sonication or enzymatic digestion to achieve fragment sizes between 200-1000 bp.[20] Over- or under-fragmentation can lead to poor results.

    • Cross-linking: Insufficient cross-linking can result in the loss of protein-DNA interactions, while excessive cross-linking can mask antibody epitopes.[23] Optimize fixation time.

    • Cell Number: You may not be starting with enough cells, especially for a low-abundance target.[20]

Q3: How is CHD1L activity analyzed in a Micrococcal Nuclease (MNase) accessibility assay?

A3: An MNase assay measures changes in chromatin accessibility. CHD1L activity should lead to chromatin relaxation, making the DNA more accessible to MNase.

  • Principle: When CHD1L remodels chromatin, it exposes previously protected DNA.[6]

  • Procedure: Cells are treated to induce CHD1L activity (e.g., via DNA damage). Chromatin is then isolated and lightly digested with MNase.

  • Analysis: The digested DNA is purified and analyzed. Increased CHD1L activity is inferred from an increase in smaller DNA fragments (e.g., the mono-nucleosome band at ~146 bp) compared to control cells, indicating a more "open" or accessible chromatin structure.[6][9] Depletion of CHD1L results in more compact chromatin at its target loci.[10]

Experimental Protocols

Protocol 1: General Nucleosome Sliding Assay

This protocol is a generalized procedure based on common methodologies.[17][18][19]

  • Reaction Setup: Prepare a reaction mix in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 5% sucrose, 0.1 mg/ml BSA, 5 mM DTT).

  • Component Addition:

    • Add reconstituted mononucleosomes (e.g., 50 nM final concentration). The nucleosomes should have linker DNA and may be fluorescently labeled for detection.[18]

    • Add purified CHD1L enzyme (e.g., 10-100 nM final concentration).

  • Initiation: Equilibrate the reaction at room temperature or 30°C. Initiate the remodeling reaction by adding ATP to a final concentration of 2 mM.

  • Time Course: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quench buffer containing EDTA (to chelate Mg²⁺) and competitor DNA in excess.

  • Analysis: Analyze the positions of the nucleosomes by running the samples on a native 6% polyacrylamide gel. Visualize the DNA using a fluorescent scanner (if labeled) or by staining. Unremodeled (end-positioned) and remodeled (center-positioned) nucleosomes will migrate differently.

Protocol 2: MNase Chromatin Accessibility Assay

This protocol is adapted from procedures used to assess chromatin structure changes.[6][10]

  • Cell Treatment: Treat cells with the desired agent (e.g., H₂O₂) to induce a cellular process involving CHD1L (like the DNA damage response) for a specific time (e.g., 5 minutes).[6] Collect untreated cells as a control.

  • Chromatin Isolation: Harvest cells and isolate nuclei.

  • MNase Digestion: Resuspend nuclei in an MNase digestion buffer. Add a calibrated amount of Micrococcal Nuclease and incubate for a short period at 37°C to achieve partial digestion. The amount of MNase and digestion time must be optimized for each cell type.

  • Reaction Termination: Stop the digestion by adding EDTA.

  • DNA Purification: Purify the DNA from the digested chromatin by treating with RNase A and Proteinase K, followed by phenol-chloroform extraction and ethanol precipitation.[24]

  • Analysis:

    • Run the purified DNA on an agarose gel. Increased accessibility in treated samples will appear as a more pronounced mono-nucleosome band (~146 bp) and a decrease in higher molecular weight fragments compared to the control.[6]

    • For locus-specific analysis, perform qPCR on the purified DNA using primers flanking a target gene of interest to quantify the degree of protection or accessibility.[9]

Visualizations and Workflows

CHD1L_Activation_Pathway cluster_stimulus Cellular Stimulus cluster_parp PARP1 Activation cluster_par PAR Synthesis cluster_chd1l CHD1L Activation cluster_remodeling Chromatin Remodeling DNA_Damage DNA Damage (e.g., SSB) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive PARP1_active PARP1 (active) PARP1_inactive->PARP1_active Recruitment to DNA PARylation PAR Chain Synthesis PARP1_active->PARylation CHD1L_inhibited CHD1L Autoinhibited (Macrodomain binds ATPase) PARylation->CHD1L_inhibited PAR binds Macrodomain NAD NAD+ NAD->PARylation CHD1L_active CHD1L Active CHD1L_inhibited->CHD1L_active PAR chain binding releases autoinhibition Nucleosome Nucleosome CHD1L_active->Nucleosome Remodeled_Chromatin Relaxed Chromatin (Slid Nucleosome) Nucleosome->Remodeled_Chromatin ATPase activity ATP ATP ATP->Remodeled_Chromatin

Caption: CHD1L activation pathway initiated by DNA damage.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Remodeling Reaction cluster_analysis 3. Analysis A Purify CHD1L Protein C Quality Control (Native PAGE, MNase) A->C B Assemble Nucleosome Substrate (e.g., on Widom 601 DNA) B->C D Incubate CHD1L + Nucleosomes C->D E Initiate with ATP D->E F Stop Reaction at Timepoints (Add EDTA/Competitor DNA) E->F G Native PAGE Gel Electrophoresis F->G H Visualize Bands (Fluorescence/Stain) G->H I Quantify Product Formation H->I

Caption: General workflow for an in vitro nucleosome sliding assay.

Troubleshooting_Flowchart rect_node rect_node Start Low/No Remodeling Activity? Check_Protein Is Protein Active & Intact? Start->Check_Protein Yes Check_Substrate Is Substrate Correctly Assembled? Start->Check_Substrate Yes Check_Conditions Are Assay Conditions Optimal? Start->Check_Conditions Yes P1 Verify Purity/Integrity (SDS-PAGE) Check for PAR/PARP1 for activation Use fresh aliquot Check_Protein->P1 No S1 Run QC on Nucleosomes (Native PAGE) Confirm linker DNA presence Check DNA sequence integrity Check_Substrate->S1 No C1 Verify ATP concentration & viability Check buffer pH and salt concentration Optimize enzyme/substrate ratio Check_Conditions->C1 No

Caption: Troubleshooting logic for a failing remodeling assay.

References

Validation & Comparative

Unraveling the Attack on a Key Oncogene: A Comparative Guide to CHD1L Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of emerging Chromodomain Helicase DNA-binding protein 1-like (CHD1L) inhibitors, supported by experimental data. CHD1L is a recognized oncogene implicated in tumor progression and therapy resistance, making it a critical target for novel cancer therapeutics.

This guide summarizes quantitative data, details experimental methodologies for key assays, and visualizes the complex signaling pathways and experimental workflows.

Comparative Efficacy of Lead CHD1L Inhibitors

The development of small molecule inhibitors targeting the ATPase activity of CHD1L is a promising frontier in cancer therapy. Preclinical studies have identified several lead compounds with potent anti-tumor activity. Below is a summary of their performance in key assays.

InhibitorTargetAssayCell Line/ModelIC50 / EC50Citation
Compound 6 cat-CHD1L ATPaseEnzymatic InhibitionRecombinant ProteinPotent Activity (Specific IC50 not stated)[1]
ViabilitySW620 Tumor OrganoidsEC50 in low µM range[1]
OTI-611 (6.11) cat-CHD1L ATPaseEnzymatic InhibitionRecombinant ProteinPotent (IC50 in low µM range)[2][3]
ViabilitySW620 Tumor OrganoidsIC50 in low µM range[2]
Colony FormationHCT116 M-PhenotypeEffective inhibition[2]
Compound 6.31 Colony FormationSW620 cellsIC50 of 300 nM[2]
Colony FormationHCT116 cellsIC50 of 200 nM[2]
C071-0684 CHD1L ATPaseEnzymatic InhibitionRecombinant ProteinComparable to OTI-611[4]
ViabilityColorectal & Breast Cancer CellsPotent anticancer agent[4]
Hits 8-11 cat-CHD1L ATPaseEnzymatic InhibitionRecombinant ProteinIC50 < 15 µM[3]

Delving into the Experimental Framework

The evaluation of CHD1L inhibitors relies on a multi-faceted approach, from biochemical assays to complex cell-based and in vivo models.

Key Experimental Protocols

1. High-Throughput Screening (HTS): The initial discovery of CHD1L inhibitors was facilitated by HTS to identify compounds that inhibit the ATPase activity of CHD1L.[1][5] This process involves screening large libraries of small molecules.

2. Enzymatic Inhibition Assay (ATPase Activity): The inhibitory effect of compounds on the ATPase activity of recombinant catalytic CHD1L (cat-CHD1L) is a primary validation step.[2][3] The dose-dependent inhibition is measured to determine the IC50 value.[3]

3. Cell Viability and Cytotoxicity Assays: To assess the anti-tumor effects of the inhibitors on cancer cells, researchers utilize 3D tumor organoid models.[1][6] Cell viability is measured after treating the organoids with varying concentrations of the inhibitor for a specific period (e.g., 72 hours).[1] Cytotoxicity can be quantified using reagents like CellTox Green.[1]

4. TCF Transcription Reporter Assay: CHD1L is known to mediate TCF transcription in colorectal cancer.[5][7] A common method to evaluate the inhibitor's effect on this pathway is the TOPflash TCF transcription reporter assay.[5][7] A decrease in reporter signal indicates successful inhibition of the pathway.

5. Epithelial-to-Mesenchymal Transition (EMT) Reporter Assays: Lead CHD1L inhibitors have been shown to reverse EMT, a process critical for cancer metastasis.[1][5] EMT reporter assays in tumor organoids are used to visualize and quantify this reversal.[1]

6. Colony Formation Assay: This assay measures the ability of single cancer cells to grow into colonies, a hallmark of cancer cell stemness.[2] The reduction in colony formation upon treatment with an inhibitor demonstrates its efficacy in targeting cancer stem-like cells.[2]

7. In Vivo Xenograft Models: The ultimate preclinical validation involves testing the lead inhibitors in animal models.[8][9] Human cancer cells are implanted in immunocompromised mice to form tumors (xenografts). The mice are then treated with the inhibitor, and tumor volume and overall survival are monitored to assess the in vivo efficacy.[2][9]

Visualizing the Molecular Landscape

Understanding the signaling pathways involving CHD1L and the experimental workflows is crucial for interpreting the efficacy of its inhibitors.

CHD1L_Signaling_Pathways CHD1L Signaling Pathways in Cancer cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt Pathway cluster_ddr DNA Damage Response Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates CHD1L CHD1L TCF_LEF->CHD1L interacts with PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Akt->CHD1L influences DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PARP1->CHD1L recruits for DNA repair CHD1L->TCF_LEF co-activates transcription (EMT, metastasis) CHD1L->Akt activates

Caption: Key signaling pathways influenced by CHD1L in cancer.

CHD1L_Inhibitor_Workflow Experimental Workflow for CHD1L Inhibitor Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Biochem Biochemical Assays (ATPase Inhibition) Lead_Opt->Biochem Cell_Based Cell-Based Assays (Viability, EMT, Colony Formation) Biochem->Cell_Based In_Vivo In Vivo Studies (Xenograft Models) Cell_Based->In_Vivo Preclinical_Candidate Preclinical Candidate In_Vivo->Preclinical_Candidate

Caption: A typical workflow for the discovery and evaluation of CHD1L inhibitors.

Concluding Remarks

The landscape of CHD1L inhibitors is rapidly evolving, with several promising compounds demonstrating significant preclinical activity. The data presented herein highlights the potential of targeting the ATPase activity of CHD1L as a viable therapeutic strategy for various cancers. Future research will likely focus on optimizing the pharmacological properties of these inhibitors and exploring their efficacy in combination with existing cancer therapies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of oncology drug discovery.

References

CHD1L: A Potential Prognostic Biomarker in Cancer Compared to Established Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more precise and reliable cancer biomarkers, the chromatin-remodeling enzyme Chromodomain Helicase DNA-binding protein 1-like (CHD1L) has emerged as a significant candidate. This guide provides a comprehensive comparison of CHD1L with established biomarkers in hepatocellular carcinoma (HCC), breast cancer, and colorectal cancer (CRC), offering valuable insights for researchers, scientists, and drug development professionals.

CHD1L, an enzyme involved in DNA repair and chromatin remodeling, has been consistently linked to tumor progression and poor clinical outcomes across a range of solid tumors.[1] Its overexpression is frequently observed in several cancer types, making it a promising target for novel therapeutic strategies.[1] This comparison guide synthesizes available experimental data to evaluate the performance of CHD1L as a biomarker against current standards: Alpha-fetoprotein (AFP) in HCC, Cancer Antigen 15-3 (CA 15-3) in breast cancer, and Carcinoembryonic Antigen (CEA) in CRC.

Performance Comparison of CHD1L and Standard Biomarkers

While direct head-to-head comparative studies on the sensitivity and specificity of CHD1L versus established biomarkers are limited, this guide compiles prognostic data from various studies to offer an objective overview.

Hepatocellular Carcinoma (HCC)

CHD1L overexpression in HCC is a significant indicator of poor prognosis. Studies have reported overexpression in a substantial percentage of HCC cases, correlating with key aggressive features of the disease.

BiomarkerOverexpression Rate in HCCAssociation with Poor PrognosisKey Findings
CHD1L 17.1% to 52.4%[2]Shorter Disease-Free Survival (DFS)[2]Associated with younger age, higher tumor grade, microvascular invasion, and higher AFP levels.[2]
AFP Elevated in many HCC patientsShorter Overall Survival (OS) and DFS[3][4]A recognized oncological marker, but its prognostic role and optimal cut-off values are still under investigation.[3] Higher levels often indicate more aggressive tumors.[5]
Breast Cancer

In breast cancer, CHD1L overexpression is linked to more aggressive tumor biology and a worse prognosis, particularly in terms of disease-free survival.

BiomarkerOverexpression Rate in Breast CancerAssociation with Poor PrognosisKey Findings
CHD1L 48.6% to 49.1%[6][7]Shorter Disease-Free Survival (DFS)[6][7]Correlated with younger age, higher tumor grade, lymph node involvement, and higher proliferation rate.[6][7]
CA 15-3 Elevated in a subset of patientsPoorer Prognosis[8]Primarily used for monitoring metastatic disease and treatment response rather than as a standalone prognostic marker for early-stage cancer.[8][9]
Colorectal Cancer (CRC)

Overexpression of CHD1L in colorectal cancer is associated with larger tumor size, deeper invasion, and poorer disease-free survival, highlighting its potential as a prognostic marker.

BiomarkerOverexpression Rate in CRCAssociation with Poor PrognosisKey Findings
CHD1L Frequently amplified and overexpressed[1]Worse Disease-Free Survival (DFS)[1]Correlated with larger tumor size, deep tumor invasion, and high histologic grade.[1] A pan-cancer analysis suggests overexpression may approach 100% in colorectal cancer.[10]
CEA Elevated in a significant number of patientsShorter Overall Survival (OS) and DFS[11][12]A widely used marker for prognosis and monitoring recurrence, with higher levels indicating a worse outcome.[11][12][13]

Signaling Pathways Involving CHD1L

CHD1L exerts its oncogenic functions through its involvement in critical signaling pathways that regulate cell proliferation, survival, and metastasis.

CHD1L_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K PI3K/Akt/mTOR Pathway CHD1L_Wnt CHD1L TCF_LEF TCF/LEF CHD1L_Wnt->TCF_LEF associates with Wnt_Genes Target Genes (c-MYC, Cyclin D1) TCF_LEF->Wnt_Genes activates transcription beta_catenin β-catenin beta_catenin->TCF_LEF activates CHD1L_PI3K CHD1L SPOCK1 SPOCK1 CHD1L_PI3K->SPOCK1 upregulates PI3K_Akt_mTOR PI3K/Akt/mTOR SPOCK1->PI3K_Akt_mTOR activates Metastasis Metastasis PI3K_Akt_mTOR->Metastasis promotes

CHD1L's role in Wnt and PI3K pathways.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are standardized protocols for key experiments cited in CHD1L research.

Immunohistochemistry (IHC) for CHD1L Detection

This protocol outlines the steps for detecting CHD1L protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration AntigenRetrieval 2. Antigen Retrieval (Citrate buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking 3. Blocking (Peroxidase & Protein Block) AntigenRetrieval->Blocking PrimaryAb 4. Primary Antibody Incubation (Anti-CHD1L) Blocking->PrimaryAb SecondaryAb 5. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 6. Detection (DAB Chromogen) SecondaryAb->Detection Counterstain 7. Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting 8. Dehydration & Mounting Counterstain->DehydrationMounting Analysis 9. Microscopic Analysis DehydrationMounting->Analysis

Workflow for CHD1L Immunohistochemistry.

Protocol Steps:

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) to unmask the antigenic sites.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by a protein block to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific to CHD1L.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

  • Detection: The signal is visualized using a 3,3'-diaminobenzidine (DAB) chromogen kit.

  • Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.

  • Analysis: Staining intensity and the percentage of positive cells are evaluated under a microscope.

Quantitative Real-Time PCR (qRT-PCR) for CHD1L mRNA Quantification

This protocol details the measurement of CHD1L mRNA expression levels in tissue or cell samples.

qRTPCR_Workflow RNA_Extraction 1. Total RNA Extraction cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 3. Quantitative PCR (CHD1L & Housekeeping Gene Primers) cDNA_Synthesis->qPCR Data_Analysis 4. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Workflow for CHD1L qRT-PCR.

Protocol Steps:

  • Total RNA Extraction: Total RNA is isolated from fresh or frozen tissue samples or cultured cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is used as a template for real-time PCR with specific primers for CHD1L and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative expression of CHD1L mRNA is calculated using the comparative Ct (ΔΔCt) method.

Logical Relationship for Biomarker Validation

The validation of a novel biomarker like CHD1L involves a multi-faceted approach to establish its clinical utility.

Biomarker_Validation cluster_Discovery Discovery & Initial Validation cluster_Comparison Comparative Analysis cluster_Clinical Clinical Utility Overexpression CHD1L Overexpression in Tumors Prognosis Correlation with Poor Prognosis Overexpression->Prognosis HeadToHead Head-to-Head Comparison (Sensitivity, Specificity) Prognosis->HeadToHead PrognosticValue Comparative Prognostic Value Prognosis->PrognosticValue IndependentValidation Independent Cohort Validation HeadToHead->IndependentValidation PrognosticValue->IndependentValidation ClinicalAssay Development of Clinical-Grade Assay IndependentValidation->ClinicalAssay ClinicalAdoption Adoption as a Standard Biomarker ClinicalAssay->ClinicalAdoption

Logical steps for CHD1L biomarker validation.

Conclusion

The available evidence strongly suggests that CHD1L is a promising prognostic biomarker for hepatocellular carcinoma, breast cancer, and colorectal cancer. Its overexpression is consistently associated with more aggressive disease and poorer patient outcomes. While direct comparative data on diagnostic accuracy against established biomarkers is still emerging, the prognostic information provided by CHD1L expression appears to be a valuable addition to the existing clinical tools. Further large-scale, prospective studies that directly compare CHD1L with standard biomarkers are warranted to fully elucidate its clinical utility and potential for integration into routine cancer management. The detailed protocols and pathway diagrams provided in this guide aim to facilitate such future research and drug development efforts targeting CHD1L.

References

Navigating the Specificity of CHD1L Inhibitors: A Comparative Guide to Cross-Reactivity with Other Helicases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of known inhibitors of Chromodomain Helicase DNA-binding Protein 1-Like (CHD1L) with other helicases, supported by experimental data and detailed protocols.

CHD1L, a member of the SNF2 family of ATP-dependent chromatin remodelers, has emerged as a significant target in oncology due to its roles in DNA damage repair, chromatin organization, and the progression of various cancers.[1] As the pipeline of CHD1L inhibitors expands, a critical assessment of their selectivity is necessary to predict potential off-target effects and to develop safer, more effective therapeutics. This guide summarizes the available cross-reactivity data for key CHD1L inhibitors, outlines the experimental methodologies used to determine selectivity, and visualizes the cellular pathways influenced by CHD1L.

Comparative Analysis of CHD1L Inhibitor Selectivity

Currently, detailed cross-reactivity profiling for a broad panel of helicases is not extensively available in the public domain for most CHD1L inhibitors. However, existing studies provide valuable insights into the selectivity of pioneering compounds.

InhibitorTarget HelicaseIC50 / Binding Affinity (KD)Cross-Reactivity DataReference
OTI-611 CHD1LNot specifiedNo inhibitory effect observed against SMARCA5, another SNF2-like helicase.[2]
CHD1Li 6.11 cat-CHD1LIC50: 3.3 µMBroader helicase cross-reactivity data not yet published.[3][4]
CHD1L-ATPaseKD: 0.50 µM[5]
C071-0684 CHD1L-ATPaseKD: 3.56 µMBroader helicase cross-reactivity data not yet published.[5][6]
K284-5877 CHD1L-ATPaseKD: 4.01 µMBroader helicase cross-reactivity data not yet published.[5]
K284-5881 CHD1L-ATPaseKD: 0.74 µMBroader helicase cross-reactivity data not yet published.[5]

Table 1: Summary of quantitative data on the potency and selectivity of reported CHD1L inhibitors. The lack of extensive data highlights the need for further research in this area.

Experimental Protocols for Assessing Helicase Inhibitor Specificity

The determination of inhibitor selectivity relies on a cascade of robust biochemical and cellular assays.[7] These protocols are essential for validating on-target activity and identifying potential off-target interactions.

Biochemical Assays

1. Helicase ATPase Activity Assay:

This assay measures the ATP hydrolysis activity of the helicase, which is essential for its function. Inhibition of ATPase activity is a primary indicator of inhibitor efficacy.

  • Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by the helicase enzyme in the presence of a DNA or RNA substrate.

  • Protocol Outline:

    • Prepare a reaction mixture containing the purified helicase enzyme, a suitable nucleic acid substrate (e.g., forked duplex DNA), and the test inhibitor at various concentrations in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

    • Stop the reaction and measure the amount of ADP produced using a commercially available ADP detection kit (e.g., ADP-Glo™ Kinase Assay).

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

2. Nucleosome Remodeling Assay:

For chromatin remodelers like CHD1L, this assay directly measures the enzyme's ability to alter nucleosome structure.

  • Principle: This assay utilizes a mononucleosome substrate containing a restriction enzyme recognition site shielded by the histone octamer. Upon remodeling by CHD1L, the site becomes accessible to the restriction enzyme, leading to DNA cleavage.[8][9][10][11]

  • Protocol Outline:

    • Assemble mononucleosomes using recombinant histones and a DNA template containing a restriction enzyme site near the nucleosome positioning sequence.

    • Incubate the nucleosome substrate with purified CHD1L enzyme and the test inhibitor at various concentrations in a remodeling buffer.

    • Initiate the remodeling reaction by adding ATP.

    • After incubation, add the corresponding restriction enzyme to the reaction mixture.

    • Stop the reaction and analyze the DNA fragments by agarose or polyacrylamide gel electrophoresis to determine the extent of cleavage, which correlates with remodeling activity.

Cellular Assays

3. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to confirm target engagement in a cellular context.

  • Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. By heating intact cells or cell lysates to various temperatures, the aggregation and precipitation of the target protein can be monitored. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

  • Protocol Outline:

    • Treat cultured cells with the test inhibitor or vehicle control.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or other quantitative protein detection methods.

    • Compare the melting curves of the target protein in the presence and absence of the inhibitor to determine the thermal shift.

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways in which CHD1L functions is crucial for interpreting the biological consequences of its inhibition. The following diagrams, generated using Graphviz, illustrate key pathways and a typical inhibitor screening workflow.

CHD1L_DDR_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation senses PAR_Synthesis PAR Synthesis PARP1_Activation->PAR_Synthesis catalyzes CHD1L_Recruitment CHD1L Recruitment (via Macrodomain) PAR_Synthesis->CHD1L_Recruitment recruits AIF_Release AIF Release (from Mitochondria) PAR_Synthesis->AIF_Release triggers Chromatin_Remodeling Chromatin Remodeling (ATPase activity) CHD1L_Recruitment->Chromatin_Remodeling enables DNA_Repair DNA Repair Chromatin_Remodeling->DNA_Repair facilitates PARthanatos PARthanatos (Cell Death) AIF_Release->PARthanatos induces CHD1L_Inhibitor CHD1L Inhibitor (e.g., OTI-611) CHD1L_Inhibitor->Chromatin_Remodeling blocks

Figure 1: CHD1L's role in the DNA Damage Response and PARthanatos.

Wnt_Signaling_Pathway cluster_pathway Canonical Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP binds Dsh Dishevelled Frizzled_LRP->Dsh activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates CHD1L CHD1L CHD1L->TCF_LEF co-activates

Figure 2: CHD1L as a co-activator in the Wnt/β-catenin signaling pathway.

Inhibitor_Screening_Workflow cluster_workflow Helicase Inhibitor Selectivity Screening Workflow start Compound Library primary_screen Primary Screen: CHD1L ATPase Assay start->primary_screen hits Active Hits primary_screen->hits secondary_screen Secondary Screen: Orthogonal Assays (e.g., Nucleosome Remodeling) hits->secondary_screen Dose-Response confirmed_hits Confirmed Hits secondary_screen->confirmed_hits selectivity_panel Selectivity Profiling: Panel of Other Helicases (e.g., SMARCA5, etc.) confirmed_hits->selectivity_panel IC50 Determination selective_inhibitors Selective CHD1L Inhibitors selectivity_panel->selective_inhibitors cellular_assays Cellular Target Engagement (e.g., CETSA) selective_inhibitors->cellular_assays validated_leads Validated Leads cellular_assays->validated_leads

Figure 3: A typical experimental workflow for identifying selective CHD1L inhibitors.

Conclusion

The development of selective CHD1L inhibitors holds significant promise for cancer therapy. While the currently available public data on the broad cross-reactivity of these inhibitors is limited, the existing evidence for compounds like OTI-611 suggests that achieving selectivity is feasible. The application of a comprehensive suite of biochemical and cellular assays, as detailed in this guide, will be instrumental in characterizing the next generation of CHD1L inhibitors and ensuring their safe and effective translation to the clinic. Further research dedicated to systematic selectivity profiling against a diverse panel of human helicases is crucial to fully delineate the therapeutic window of these emerging cancer drugs.

References

A Comparative Analysis of CHD1L and PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of Chromodomain Helicase DNA-binding protein 1-like (CHD1L) and Poly(ADP-ribose) polymerase (PARP) represent two distinct yet significant approaches to disrupting cancer cell proliferation and survival. While PARP inhibitors have established a clinical foothold, particularly in cancers with deficiencies in homologous recombination repair, CHD1L inhibitors are an emerging class of therapeutics with a novel mechanism of action. This guide provides a comparative analysis of these two inhibitor classes, offering insights into their mechanisms, preclinical and clinical data, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Two Different Approaches to Targeting Cancer Cell Vulnerabilities

PARP inhibitors capitalize on the concept of synthetic lethality. In cancers with mutations in genes like BRCA1 and BRCA2, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. These cells then become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which during replication, collapse replication forks and generate double-strand breaks that cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death.[1][2][3][4] Several PARP inhibitors, including olaparib, niraparib, rucaparib, and talazoparib, are approved for treating various cancers, including ovarian, breast, and prostate cancer.[1]

CHD1L, on the other hand, is an oncogene that functions as a chromatin remodeling enzyme.[5][6][7] It is implicated in various cellular processes that promote cancer progression, including the regulation of gene expression, DNA damage response, and epithelial-to-mesenchymal transition (EMT).[5][7][8] CHD1L inhibitors are a newer class of drugs.[5][6] Preclinical studies have shown that these inhibitors can reverse EMT and suppress cancer stem cell properties by potentially modulating the Wnt/TCF signaling pathway.[5][6][9] A key mechanism of action for CHD1L inhibitors like OTI-611 is the induction of a unique form of programmed cell death called PARthanatos.[10][11][12] This process is initiated by the trapping of CHD1L on chromatin, which in turn traps PARP1/2, leading to the degradation of PAR chains and the release of apoptosis-inducing factor (AIF) from the mitochondria.[11][13][14]

Preclinical and Clinical Data: A Snapshot of Efficacy

PARP inhibitors have a substantial body of clinical data supporting their efficacy. For instance, in the SOLO-2 clinical trial, olaparib maintenance therapy showed a significantly improved progression-free survival (PFS) in patients with platinum-sensitive, relapsed ovarian cancer with a BRCA1/2 mutation.[15] Similarly, the EMBRACA trial demonstrated the superiority of talazoparib over standard chemotherapy in patients with advanced breast cancer and a germline BRCA1/2 mutation.[15]

The development of CHD1L inhibitors is still in the preclinical stage, with no inhibitors having entered clinical trials yet.[5][6] However, preclinical data for lead compounds are promising. For example, the first-in-class CHD1L inhibitor, OTI-611, has demonstrated potent antitumor activity in colorectal cancer (CRC) models, including tumor organoids and patient-derived xenografts.[16][17] Studies have shown that OTI-611 can synergize with standard-of-care chemotherapies and PARP inhibitors in triple-negative breast cancer models.[13][14][18]

Inhibitor ClassKey Preclinical FindingsKey Clinical Trial Results
PARP Inhibitors Synthetic lethality in HR-deficient cells.[2][3]Improved Progression-Free Survival in BRCA-mutated ovarian and breast cancers.[15][19][20]
Approved for use in ovarian, breast, prostate, and pancreatic cancers.[15][21]
CHD1L Inhibitors Reversal of EMT and suppression of cancer stemness in CRC models.[5][6][22]No clinical trial data available yet.
Potent in vitro and in vivo antitumor activity in CRC and breast cancer models.[13][16][17]
Synergy with chemotherapy and PARP inhibitors.[13][14][18]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.

PARP_Inhibitor_Mechanism cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibitor in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP->BER initiates PARP_Inhibited PARP (Inhibited) BER->Replication DSB Double-Strand Break (DSB) Replication->DSB causes HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Cell Death (Apoptosis) HR_Repair->Cell_Death leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP blocks HR_Deficiency HR Deficiency (e.g., BRCA mutation) HR_Deficiency->HR_Repair impairs CHD1L_Inhibitor_Mechanism cluster_0 Oncogenic Functions of CHD1L cluster_1 Effect of CHD1L Inhibitor CHD1L CHD1L Chromatin_Remodeling Chromatin Remodeling CHD1L->Chromatin_Remodeling DDR DNA Damage Response (DDR) CHD1L->DDR CHD1L_Trapped CHD1L (Trapped on Chromatin) Gene_Expression Oncogenic Gene Expression Chromatin_Remodeling->Gene_Expression EMT Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT Tumor_Progression Tumor Progression & Metastasis EMT->Tumor_Progression DDR->Tumor_Progression promotes survival CHD1L_Inhibitor CHD1L Inhibitor (e.g., OTI-611) CHD1L_Inhibitor->CHD1L traps PARP_Trapped PARP1/2 (Trapped) CHD1L_Trapped->PARP_Trapped co-traps PAR_Degradation PAR Chain Degradation PARP_Trapped->PAR_Degradation AIF_Release AIF Release from Mitochondria PAR_Degradation->AIF_Release PARthanatos PARthanatos (Cell Death) AIF_Release->PARthanatos Experimental_Workflow Start Inhibitor Screening & Lead Identification Biochemical_Assay Biochemical Assays (e.g., ATPase activity) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Organoid_Models 3D Organoid Models Biochemical_Assay->Organoid_Models Viability Cell Viability (e.g., CellTiter-Glo) Cell_Based_Assays->Viability Clonogenic Clonogenic Assay Cell_Based_Assays->Clonogenic DDR_Assay DNA Damage Response Assays (e.g., γH2AX staining) Cell_Based_Assays->DDR_Assay Cell_Based_Assays->Organoid_Models In_Vivo_Models In Vivo Xenograft Models Organoid_Models->In_Vivo_Models Efficacy_Toxicity Efficacy & Toxicity Evaluation In_Vivo_Models->Efficacy_Toxicity

References

On-Target Efficacy of Novel CHD1L Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel inhibitors targeting the Chromodomain Helicase DNA-binding Protein 1-like (CHD1L), an emerging and critical oncogene. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in evaluating the on-target effects and therapeutic potential of these innovative compounds.

Introduction to CHD1L and its Inhibition

Chromodomain Helicase DNA-binding Protein 1-like (CHD1L) is an ATP-dependent chromatin remodeling enzyme implicated in various cancer-promoting processes, including tumor progression, metastasis, and multidrug resistance.[1][2][3] Its overexpression is correlated with poor patient outcomes across several cancer types.[1][4] The development of small molecule inhibitors targeting CHD1L's ATPase activity presents a promising therapeutic strategy to counteract its oncogenic functions.[2][4][5][6] This guide focuses on the on-target validation of these inhibitors, providing a comparative overview of their performance in key biochemical and cellular assays.

Quantitative Comparison of CHD1L Inhibitors

The following tables summarize the in vitro efficacy of various novel CHD1L inhibitors, providing key quantitative data for direct comparison.

Table 1: Biochemical Potency of CHD1L Inhibitors

CompoundTargetAssay TypeIC50 (µM)Reference
OTI-611 (6.11) cat-CHD1LATPase Inhibition3.3[7][8]
Compound 6 cat-CHD1LATPase Inhibition4.7 ± 1.5[9]
Compound 5 cat-CHD1LATPase Inhibition15.6 ± 1.7[9]
Compound 7 cat-CHD1LATPase Inhibition12.8 ± 1.3[9]
CHD1Li 6.31 cat-CHD1LATPase InhibitionNot Reported[5]
CHD1Li 9 cat-CHD1LATPase Inhibition> 40[3]
CHD1Li 11 cat-CHD1LATPase Inhibition20.3 ± 1.1[3]
C071-0684 CHD1LATPase InhibitionComparable to OTI-611[6]

cat-CHD1L refers to the catalytic domain of CHD1L.

Table 2: Cellular Activity of CHD1L Inhibitors

CompoundCell Line/ModelAssay TypeEndpointEC50/IC50 (µM)Reference
OTI-611 SUM149PT (TNBC Organoids)CytotoxicityCell Viability1.7[10][11]
HCC1937 (TNBC Organoids)CytotoxicityCell Viability2.8[10][11]
MDA-MB-231 (TNBC Organoids)CytotoxicityCell Viability3.3[10][11]
SW620 (CRC Organoids)CytotoxicityCell Viability5.1[12]
HCT116 (CRC Organoids)CytotoxicityCell Viability6.1[12]
Compound 6 SW620 (EMT Reporter)EMT ReversalVimentin Downregulation4.7 ± 1.5[9]
SW620 (EMT Reporter)EMT ReversalE-cadherin Upregulation11.4 ± 0.3[9]
Compound 5 SW620 (EMT Reporter)EMT ReversalVimentin Downregulation15.6 ± 1.7[9]
SW620 (EMT Reporter)EMT ReversalE-cadherin Upregulation11.9 ± 0.3[9]
Compound 7 SW620 (EMT Reporter)EMT ReversalVimentin Downregulation12.8 ± 1.3[9]
SW620 (EMT Reporter)EMT ReversalE-cadherin Upregulation28 ± 0.003[9]
CHD1Li 6.31 SW620 M-PhenotypeColony FormationCSC Stemness0.3[5]
HCT116 M-PhenotypeColony FormationCSC Stemness0.2[5]
CHD1Li 11 SW620 OrganoidsCytotoxicityCell Viability< 30[3]

TNBC: Triple-Negative Breast Cancer; CRC: Colorectal Cancer; EMT: Epithelial-Mesenchymal Transition; CSC: Cancer Stem Cell.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

CHD1L ATPase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of the CHD1L catalytic domain.

  • Reaction Setup : Prepare a reaction mixture containing 100 nM of the catalytic domain of CHD1L (cat-CHD1L) and 200 nM of c-Myc DNA or mononucleosome in a buffer solution (50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).[3]

  • Compound Addition : Add the test inhibitor at various concentrations. Include a DMSO control.

  • Initiation : Start the reaction by adding ATP to a final concentration of 10 µM.[3] The total reaction volume is typically 10 µL.

  • Incubation : Incubate the reaction mixture for 1 hour at 37°C.[3]

  • Detection : Measure the amount of inorganic phosphate (Pi) produced using a suitable detection method, such as a phosphate-binding protein that fluoresces upon binding to Pi.

  • Data Analysis : Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Cell Treatment : Treat intact cells with the test compound or DMSO vehicle control and incubate for a specified period (e.g., 1-3 hours) to allow for cell penetration and target binding.[13][14]

  • Heating : Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined time (e.g., 3 minutes) using a thermocycler.[14][15]

  • Lysis : After heating, cool the samples to room temperature and lyse the cells to release the soluble proteins.[14][15]

  • Separation : Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Detection : Collect the supernatant containing the soluble protein fraction and quantify the amount of CHD1L using Western blotting or other sensitive protein detection methods.[13][15]

  • Data Analysis : Plot the amount of soluble CHD1L as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blotting for Downstream Signaling

Western blotting is used to assess the impact of CHD1L inhibition on downstream signaling pathways.

  • Sample Preparation : Treat cells with the CHD1L inhibitor for the desired time and dose. Lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.[16][17][18] Determine the protein concentration of each lysate.

  • Gel Electrophoresis : Separate equal amounts of protein from each sample by SDS-PAGE.[16][17]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17]

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., p-Akt, E-cadherin, Vimentin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using a chemiluminescence detection system.[16]

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Kinase Selectivity Profiling

To assess the specificity of a CHD1L inhibitor, its activity is tested against a broad panel of kinases.

  • Assay Platform : Utilize a commercially available kinase profiling service or an in-house panel of purified kinases.[19][20][21] Common assay formats include radiometric assays (e.g., Flashplate) or non-radiometric assays (e.g., ADP-Glo, TR-FRET).[21][22][23]

  • Compound Screening : Screen the CHD1L inhibitor at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

  • Data Analysis : The activity of each kinase in the presence of the inhibitor is measured and expressed as a percentage of the activity of a vehicle control. Significant inhibition of off-target kinases indicates a lack of selectivity.

  • Dose-Response Follow-up : For any off-target hits, perform dose-response experiments to determine the IC50 values to quantify the potency of inhibition.

Visualizing On-Target Effects and Pathways

The following diagrams illustrate key signaling pathways influenced by CHD1L and a typical experimental workflow for inhibitor validation.

CHD1L_Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes CHD1L CHD1L CHD1L->TCF_LEF Co-activator Inhibitor CHD1L Inhibitor Inhibitor->CHD1L

CHD1L's role in the Wnt/β-catenin signaling pathway.

CHD1L_DDR_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR PAR Chain Synthesis PARP->PAR CHD1L CHD1L Recruitment & Activation PAR->CHD1L Chromatin_Remodeling Chromatin Remodeling (Relaxation) CHD1L->Chromatin_Remodeling Repair_Factors Recruitment of DNA Repair Factors Chromatin_Remodeling->Repair_Factors DNA_Repair DNA Repair Repair_Factors->DNA_Repair Inhibitor CHD1L Inhibitor Inhibitor->CHD1L

CHD1L's involvement in the DNA Damage Response pathway.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_phenotypic Phenotypic Assays Biochemical_Assay Biochemical Assay (ATPase Inhibition) CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Kinase_Profiling Kinase Selectivity Profiling Cell_Viability Cell Viability/ Cytotoxicity Assay CETSA->Cell_Viability Downstream_Signaling Western Blot for Downstream Targets Cell_Viability->Downstream_Signaling EMT_Assay EMT Reversal Assay Downstream_Signaling->EMT_Assay Stemness_Assay Cancer Stem Cell (CSC) Stemness Assay EMT_Assay->Stemness_Assay Start Novel CHD1L Inhibitor Start->Biochemical_Assay Start->Kinase_Profiling

A typical workflow for validating a novel CHD1L inhibitor.

Alternative Therapeutic Strategies

Beyond direct inhibition of CHD1L's ATPase activity, several alternative and complementary therapeutic strategies are being explored:

  • Combination Therapies : Synergistic effects have been observed when CHD1L inhibitors are combined with standard-of-care chemotherapies such as 5-fluorouracil and oxaliplatin.[12] Combination with PARP inhibitors like olaparib has also shown promise, particularly in the context of DNA damage repair.[10][11][24]

  • Targeting Upstream Regulators or Downstream Effectors : While direct CHD1L inhibitors are the primary focus, targeting other components of the pathways it regulates, such as the Wnt/β-catenin or PI3K/Akt signaling cascades, could also be a viable strategy.

  • Indirect Inhibition : Compounds that influence the expression or function of CHD1L indirectly, such as dual PI3K/HDAC inhibitors, may also impact CHD1L-mediated processes.[25]

Conclusion

The development of potent and selective CHD1L inhibitors represents a significant advancement in targeting a key driver of cancer progression. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of these novel therapeutic agents. The on-target effects, demonstrated through a variety of biochemical and cellular assays, validate CHD1L as a druggable target and provide a strong rationale for the further preclinical and clinical development of its inhibitors. Future research should continue to explore the full therapeutic potential of these compounds, both as monotherapies and in combination with existing cancer treatments.

References

Independent Verification of Published CHD1L Inhibitor Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available data on Chromodomain Helicase DNA-binding protein 1-Like (CHD1L) inhibitors. The information is compiled from peer-reviewed publications to support independent verification and further research in the development of novel cancer therapeutics. CHD1L has emerged as a promising oncogene target, implicated in tumor progression, metastasis, and drug resistance.[1]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various CHD1L inhibitors. The data is primarily sourced from studies conducted by LaBarbera and colleagues, who have been at the forefront of discovering and characterizing the first-in-class inhibitors of this enzyme.

Table 1: Enzymatic Inhibition of CHD1L

InhibitorTarget DomainIC50 (µM)Publication
Compound 6.0 Catalytic (ATPase)Not explicitly reported, used as a reference compound[2][2]
Compound 6.31 Catalytic (ATPase)Not explicitly reported, noted for cellular potency[3]
Compound 8 Catalytic (ATPase)< 15[4]
Compound 9 Catalytic (ATPase)< 15[4]
Compound 10 Catalytic (ATPase)< 15[4]
Compound 11 Catalytic (ATPase)< 15[4]
OTI-611 Catalytic (ATPase)5.1 (SW620 organoids), 6.1 (HCT116 organoids), 6.2 (SW948 organoids)[5]

Table 2: Cellular Activity of CHD1L Inhibitors in Colorectal Cancer (CRC) Models

InhibitorCell Line/ModelAssay TypeIC50 (µM)Publication
Compound 6.31 SW620 (M-Phenotype)Clonogenic Assay0.3[3]
Compound 6.31 HCT116 (M-Phenotype)Clonogenic Assay0.2[3]
OTI-611 SW620 Tumor OrganoidsCytotoxicity5.1[5]
OTI-611 HCT116 Tumor OrganoidsCytotoxicity6.1[5]
OTI-611 SW948 Tumor OrganoidsCytotoxicity6.2[5]
Compound 9 SW620-GFP+ OrganoidsCytotoxicityReported as active, specific IC50 not provided[2]
Compound 11 SW620-GFP+ OrganoidsCytotoxicityReported as active, specific IC50 not provided[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the publications are provided below.

Catalytic (cat-CHD1L) ATPase Assay

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the CHD1L catalytic domain.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing 100 nM of the catalytic domain of CHD1L (cat-CHD1L) and 200 nM of a DNA substrate (e.g., c-Myc DNA or mononucleosome) in a buffer solution (50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).[2]

  • Compound Addition : Test inhibitors, dissolved in DMSO, are added to the reaction mixture. The final DMSO concentration is typically kept low (e.g., 0.4% - 1%) to minimize solvent effects.[2][6]

  • Reaction Initiation : The reaction is initiated by adding ATP to a final concentration of 10 µM. The total reaction volume is typically 10 µL.[2]

  • Incubation : The reaction is allowed to proceed for 1 hour at 37°C.[2]

  • Detection : After incubation, a phosphate sensor is added to quantify the amount of inorganic phosphate released, which is a direct measure of ATPase activity.[2]

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model from a dose-response curve.[2]

3D Tumor Organoid Cytotoxicity Assay

This cell-based assay assesses the ability of CHD1L inhibitors to induce cell death in a three-dimensional cancer cell model that more closely mimics in vivo tumors.

  • Organoid Formation : 2000 cells (e.g., SW620) are seeded in a 96-well ultra-low attachment plate and centrifuged to aggregate the cells. Matrigel is added to a final concentration of 2%, and the plates are incubated for 72 hours to allow for organoid formation.[2]

  • Compound Treatment : CHD1L inhibitors are serially diluted and added to the organoids at final concentrations typically ranging from 0.625 µM to 40 µM.[2]

  • Incubation : The treated organoids are incubated for 72 hours at 37°C.[2]

  • Viability Assessment : Cell viability is measured using a luminescent assay such as Cell Titer Glo, which quantifies ATP levels as an indicator of metabolically active cells.[2]

  • Data Analysis : IC50 values are determined from dose-response curves normalized to a vehicle control (e.g., DMSO).[2]

Cancer Stem Cell (CSC) Stemness Assay (Clonogenic Assay)

This assay evaluates the effect of CHD1L inhibitors on the self-renewal capacity of cancer stem cells.

  • Cell Plating : Cells (e.g., SW620-GFP+) are plated at a low density (e.g., 300 cells/well in a 96-well plate) and allowed to attach overnight.[2]

  • Inhibitor Treatment : Cells are treated with various concentrations of CHD1L inhibitors (e.g., 0.25 to 8 µM).[2]

  • Long-Term Culture : The cells are cultured for an extended period (e.g., 9-10 days), with the media and treatment being refreshed every few days.[2][6]

  • Colony Imaging and Analysis : After the incubation period, the formed colonies are imaged, and their number and size are quantified using high-content imaging systems.[2]

Epithelial-Mesenchymal Transition (EMT) Dual Reporter Assay

This assay is used to monitor the transition between epithelial and mesenchymal states in cancer cells in response to CHD1L inhibition.

  • Cell Model : SW620 cells engineered with a dual-reporter system (e.g., VimPro-GFP for mesenchymal and EcadPro-RFP for epithelial markers) are used.[7][8]

  • Organoid Formation and Treatment : 3D organoids are formed from the reporter cells and treated with CHD1L inhibitors for 72 hours.[7]

  • High-Content Imaging : The organoids are imaged using a high-content imaging system to quantify the fluorescence intensity of both GFP and RFP.[7]

  • Data Analysis : The ratio of GFP to RFP fluorescence is used to determine the shift in the EMT spectrum, with a decrease in the GFP/RFP ratio indicating a reversal of EMT.[8]

Visualizations

CHD1L-Mediated Wnt/TCF Signaling Pathway

CHD1L_Wnt_TCF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin_cytoplasm β-catenin Destruction_Complex->beta_catenin_cytoplasm Degrades beta_catenin_nucleus β-catenin beta_catenin_cytoplasm->beta_catenin_nucleus Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates CHD1L CHD1L CHD1L->TCF_LEF Co-activates CHD1L_Inhibitor CHD1L Inhibitor CHD1L_Inhibitor->CHD1L Inhibits

Caption: CHD1L's role in the canonical Wnt/β-catenin signaling pathway.

General Experimental Workflow for CHD1L Inhibitor Validation

CHD1L_Inhibitor_Workflow HTS High-Throughput Screening (HTS) Hit_Compounds Hit Compounds HTS->Hit_Compounds Biochemical_Assay Biochemical Assay (e.g., ATPase Assay) Hit_Compounds->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Cytotoxicity 3D Cytotoxicity Assay Cell_Based_Assays->Cytotoxicity EMT EMT Reporter Assay Cell_Based_Assays->EMT Stemness Clonogenic (Stemness) Assay Cell_Based_Assays->Stemness Lead_Compound Lead Compound Identification Cytotoxicity->Lead_Compound EMT->Lead_Compound Stemness->Lead_Compound

References

Unraveling the Anti-Metastatic Potential of CHD1L Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cancer research, the chromodomain helicase DNA-binding protein 1-like (CHD1L) has emerged as a critical oncogene driving tumor progression and metastasis. This guide offers a comprehensive comparison of the anti-metastatic effects of various CHD1L inhibitors, providing researchers, scientists, and drug development professionals with essential data to inform future therapeutic strategies. This analysis is based on a thorough review of existing preclinical data, focusing on quantitative comparisons and detailed experimental methodologies.

The Role of CHD1L in Cancer Metastasis

CHD1L, a chromatin remodeling enzyme, is overexpressed in a multitude of cancers, including hepatocellular carcinoma (HCC), breast cancer, gastric cancer, and glioma. Its upregulation is strongly correlated with increased tumor cell migration, invasion, and poor patient prognosis. CHD1L exerts its pro-metastatic functions through the regulation of several key signaling pathways. Notably, in hepatocellular carcinoma, CHD1L upregulates ARHGEF9, which in turn activates Cdc42, a critical mediator of filopodia formation and epithelial-mesenchymal transition (EMT)—a key process in cancer cell dissemination.[1][2] Another identified pathway involves the PI3K/Akt/ARK5/mTOR signaling cascade, which ultimately leads to the increased expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Furthermore, recent studies have implicated the CHD1L/ZKSCAN3/Paxillin autophagic axis in regulating the migration of hepatocellular carcinoma cells.[3]

Comparative Analysis of CHD1L Inhibitors' Anti-Metastatic Effects

While the development of specific small molecule inhibitors for CHD1L is an evolving field, several compounds have been identified and are undergoing preclinical evaluation. This guide focuses on the available data for prominent inhibitors, with a significant portion of current research centered on OTI-611 and its analogs.

Due to the nascent stage of research into specific CHD1L small molecule inhibitors, a direct comparative table of IC50 values for migration and invasion across multiple inhibitors from a single head-to-head study is not yet available in the public domain. However, we can compile and compare the reported anti-metastatic activities from individual studies.

Inhibitor/MethodCancer TypeAssayQuantitative EffectReference
CHD1L Silencing (shRNA) Gastric Cancer (BGC-823 cells)Wound Healing AssayMigration distance of 0.54±0.34 µm in 24h (vs. 1.34±0.26 µm in control)[4]
OTI-611 Colorectal & Breast CancerGeneral StatementReverses TCF-driven EMT[5]
CHD1Li 6.11 (OTI-611) Colorectal CancerGeneral StatementCan inhibit EMT and induce mesenchymal-epithelial transition[6]
CHD1Li Analogs (8-11) Colorectal CancerGeneral StatementPotential to reverse EMT[7]

Note: The table highlights the current gap in directly comparable quantitative data for the anti-metastatic effects of different CHD1L small molecule inhibitors.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms at play and the methodologies used to assess the anti-metastatic effects of CHD1L inhibition, the following diagrams illustrate key signaling pathways and experimental workflows.

CHD1L_Metastasis_Signaling_Pathways cluster_hcc Hepatocellular Carcinoma cluster_breast Breast Cancer cluster_hcc_autophagy Hepatocellular Carcinoma (Autophagy) CHD1L_hcc CHD1L ARHGEF9 ARHGEF9 CHD1L_hcc->ARHGEF9 Upregulates Cdc42 Cdc42 ARHGEF9->Cdc42 Activates EMT_hcc EMT, Filopodia Formation Cdc42->EMT_hcc Metastasis_hcc Metastasis EMT_hcc->Metastasis_hcc CHD1L_breast CHD1L PI3K_Akt PI3K/Akt/ARK5/mTOR CHD1L_breast->PI3K_Akt Activates MMPs MMP-2, MMP-9 PI3K_Akt->MMPs Increases Expression Invasion Invasion MMPs->Invasion Metastasis_breast Metastasis Invasion->Metastasis_breast CHD1L_autophagy CHD1L ZKSCAN3 ZKSCAN3 CHD1L_autophagy->ZKSCAN3 Suppresses Transcription Autophagy Autophagy ZKSCAN3->Autophagy Inhibits Paxillin_degradation Paxillin Degradation Autophagy->Paxillin_degradation Migration_autophagy Migration Paxillin_degradation->Migration_autophagy Experimental_Workflows cluster_wound_healing Wound Healing (Scratch) Assay cluster_transwell Transwell Migration/Invasion Assay A1 Culture cells to confluent monolayer A2 Create a 'scratch' with a pipette tip A1->A2 A3 Wash to remove debris A2->A3 A4 Add media with/without CHD1L inhibitor A3->A4 A5 Image at 0h and subsequent time points A4->A5 A6 Measure wound closure rate A5->A6 B1 Seed cells in upper chamber (serum-free media) +/- inhibitor B2 For invasion, coat insert with Matrigel B1->B2 Optional B3 Add chemoattractant (e.g., FBS) to lower chamber B1->B3 B4 Incubate for 24-48h B2->B4 B3->B4 B5 Remove non-migrated cells from top of insert B4->B5 B6 Fix, stain, and count migrated/invaded cells on bottom B5->B6

References

A Head-to-Head Comparison of Novel CHD1L Helicase Inhibitors: Benchmarking OTI-611 against a First-in-Class Predecessor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the novel, optimized Chromodomain Helicase DNA-binding protein 1-Like (CHD1L) inhibitor, OTI-611, and its first-in-class predecessor, CHD1Li 6.0. This guide is based on preclinical data and outlines the key performance differences and the experimental protocols used for their evaluation.

CHD1L has emerged as a significant oncogene, implicated in tumor progression, metastasis, and resistance to therapy across various cancers.[1][2][3][4][5][6][7] A key function of CHD1L is its role in the DNA Damage Response (DDR), where it is recruited to sites of DNA damage by Poly (ADP-ribose) polymerase (PARP) to remodel chromatin and facilitate repair.[8][9][10] Inhibiting this mechanism presents a promising therapeutic strategy. This guide focuses on the evolution of first-in-class small molecule inhibitors, comparing the initial lead compound, CHD1Li 6.0, with the optimized lead, OTI-611 (also known as CHD1Li 6.11).

Quantitative Data Summary

The following tables summarize the comparative performance of CHD1Li 6.0 and OTI-611 based on key preclinical assays. OTI-611 demonstrates superior potency in both enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetAssay TypeIC50 (µM)Source
CHD1Li 6.0 (Benchmark) cat-CHD1LATPase Activity~15 µM (estimated)[7]
OTI-611 (New Inhibitor) cat-CHD1LATPase Activity3.3 µM [11][12]

cat-CHD1L refers to the catalytic domain of the CHD1L recombinant protein.

Table 2: Cellular Activity in Colorectal Cancer (CRC) Models

CompoundModelAssay TypeIC50 (µM)Source
CHD1Li 6.0 (Benchmark) SW620 Tumor OrganoidsCytotoxicity11.2 µM[4]
OTI-611 (New Inhibitor) SW620 Tumor OrganoidsCytotoxicity2.6 µM [11]

Signaling Pathway and Mechanism of Action

CHD1L is a PARP-dependent chromatin remodeling enzyme. Upon DNA damage, PARP1/2 synthesizes Poly (ADP-ribose) (PAR) chains, which recruit CHD1L. The inhibitor prevents the ATPase-driven nucleosome sliding, trapping both CHD1L and PARP proteins on the chromatin. This action blocks access for downstream repair factors, leading to cell death.[8][13][14]

CHD1L_Pathway CHD1L Inhibition in DNA Damage Response cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of Inhibition DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP PARP1/2 Activation DNA_Damage->PARP PAR_Chains PAR Chain Synthesis PARP->PAR_Chains CHD1L_Recruit CHD1L Recruitment & Activation PAR_Chains->CHD1L_Recruit Chromatin_Relax Chromatin Relaxation (Nucleosome Sliding) CHD1L_Recruit->Chromatin_Relax Repair_Access DNA Repair Factors Gain Access Chromatin_Relax->Repair_Access DNA_Repair Successful DNA Repair Repair_Access->DNA_Repair Inhibitor OTI-611 (CHD1L Inhibitor) Block Block ATPase Activity & Trap CHD1L on Chromatin Inhibitor->Block Repair_Fail DNA Repair Failure & Cell Death Block->Repair_Fail

Caption: CHD1L's role in DNA repair and the mechanism of its inhibition. (Max Width: 760px)

Experimental Workflow for Inhibitor Benchmarking

The evaluation of novel CHD1L inhibitors follows a standardized preclinical drug discovery workflow, progressing from initial biochemical assays to complex cellular and in vivo models.

Experimental_Workflow HTS 1. High-Throughput Screen (HTS) Enzymatic 2. Biochemical Assay: Enzymatic IC50 Determination HTS->Enzymatic Cell_Viability 3. Cellular Assay: Tumor Organoid Cytotoxicity (IC50) Enzymatic->Cell_Viability Mechanism 4. Mechanistic Assays: - TCF-Transcription Reporter - EMT/MET Analysis - CSC Stemness Cell_Viability->Mechanism ADME 5. In Vitro ADME: Metabolic Stability (Microsomes) Mechanism->ADME InVivo_PK 6. In Vivo PK/PD ADME->InVivo_PK InVivo_Efficacy 7. In Vivo Efficacy: CRC Xenograft Model InVivo_PK->InVivo_Efficacy Lead_Opt Lead Optimization InVivo_Efficacy->Lead_Opt

Caption: Standard workflow for CHD1L inhibitor discovery and validation. (Max Width: 760px)

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison guide.

Recombinant cat-CHD1L ATPase Activity Assay

This biochemical assay quantifies the ability of a compound to inhibit the ATP-dependent activity of the CHD1L enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the catalytic domain of CHD1L (cat-CHD1L).

  • Materials:

    • Recombinant cat-CHD1L protein.

    • c-Myc DNA or mononucleosome substrate.

    • Assay Buffer: 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol.[7]

    • ATP (Adenosine triphosphate).

    • Phosphate sensor dye for fluorescence-based detection of ADP production.

    • Test Compounds (CHD1Li 6.0, OTI-611) dissolved in DMSO.

  • Protocol:

    • A reaction mixture is prepared containing 100 nM cat-CHD1L and 200 nM substrate in the assay buffer.[7]

    • Test compounds are serially diluted and added to the enzyme mixture to achieve final concentrations typically ranging from 0.1 to 100 µM. A DMSO-only well serves as a negative control (100% activity).[1]

    • The enzymatic reaction is initiated by adding ATP to a final concentration of 10 µM.[7]

    • The reaction is incubated at 37°C for 1 hour.[1][7]

    • The reaction is stopped, and the amount of ADP produced (correlating with ATPase activity) is quantified by adding a phosphate sensor and measuring fluorescence.[1]

    • Data is normalized to controls, and IC50 values are calculated using a non-linear regression dose-response curve.

3D Tumor Organoid Cytotoxicity Assay

This cellular assay measures the dose-dependent effect of an inhibitor on the viability of cancer cells grown in a three-dimensional culture, which more closely mimics an in vivo tumor environment.

  • Objective: To determine the IC50 of the test compounds in a biologically relevant 3D cell model.

  • Materials:

    • Colorectal cancer cell line (e.g., SW620).

    • Culture medium (e.g., RPMI 1640 with 5% FBS).

    • Extracellular matrix (e.g., Matrigel).

    • CellTox™ Green Cytotoxicity Assay reagent or equivalent.

    • Test Compounds (CHD1Li 6.0, OTI-611).

  • Protocol:

    • SW620 cells are cultured and used to form 3D tumor organoids in an extracellular matrix.[1][6]

    • Organoids are treated with the test compounds over a range of concentrations (e.g., 0 to 100 µM) for 72 hours.[1][6]

    • A cytotoxicity reagent (e.g., CellTox Green), which binds to the DNA of membrane-compromised cells, is added.[1][6]

    • Fluorescence intensity, which is proportional to the number of dead cells, is measured using a high-content imaging system.[1][6]

    • A lysis buffer is used to establish a 100% cytotoxicity control, while a DMSO vehicle serves as the 0% control.[1][6]

    • IC50 values are calculated by plotting the normalized fluorescence intensity against the log of the inhibitor concentration.

In Vivo Xenograft Efficacy Study

This in vivo experiment evaluates the antitumor activity of the lead inhibitor in a living organism.

  • Objective: To assess the ability of an orally administered CHD1L inhibitor to reduce tumor growth in a mouse model.

  • Materials:

    • Athymic nude mice.

    • SW620 M-Phenotype colorectal cancer cells, which have enhanced tumorigenic properties.[4][5]

    • Test Compound (OTI-611) formulated for oral gavage.

    • Vehicle control.

  • Protocol:

    • Xenograft tumors are established by subcutaneously injecting SW620 M-Phenotype cells into the flanks of athymic nude mice.[4][5]

    • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • OTI-611 is administered orally (p.o.) at defined doses (e.g., 75-125 mg/kg) on a set schedule (e.g., five times a week for 28 days).[11]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the vehicle control group.

    • Tolerability is assessed by monitoring body weight and observing for any signs of toxicity.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.